Loteprednol Etabonate-d3
Description
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Properties
Molecular Formula |
C24H31ClO7 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3 |
InChI Key |
DMKSVUSAATWOCU-XPCLTPBSSA-N |
Synonyms |
(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester; CDDD-5604-d3; HGP-1-d3; P-5604-d3; Alrex-d3; Lotemax-d3; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Loteprednol Etabonate-d3
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of this compound. It includes detailed experimental protocols and visual diagrams to support research and development activities.
Core Chemical Identity
This compound is the deuterium-labeled version of Loteprednol Etabonate, an anti-inflammatory corticosteroid.[1] As a "soft drug," it is designed to act locally and then rapidly metabolize into inactive substances, minimizing systemic side effects.[2][3] The incorporation of deuterium isotopes makes it a valuable tool as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[1]
Chemical Structure
This compound is structurally similar to other glucocorticoids but lacks the ketone group at the 20th position.[4] Its chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate-d3.
Physicochemical Properties
The key physicochemical properties of Loteprednol Etabonate and its deuterated analog are summarized below.
| Property | This compound | Loteprednol Etabonate |
| Molecular Formula | C₂₄H₂₈D₃ClO₇[5] | C₂₄H₃₁ClO₇[6][7] |
| Molecular Weight | 469.97 g/mol [5] | 466.95 g/mol [7] |
| CAS Number | Not available | 82034-46-6[2][6] |
| Appearance | - | White to off-white powder[8] |
| IUPAC Name | (11β, 17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester | Chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate[8] |
| Property | Value |
| Melting Point | 220.5 °C - 223.5 °C[2] |
| Water Solubility | 1:2,000,000 (0.5 µg/mL)[2] |
| Lipid Solubility | Highly lipid-soluble, enhancing cell penetration[4][8] |
Pharmacology and Mechanism of Action
Loteprednol Etabonate is a potent glucocorticoid receptor agonist.[7] Animal studies have shown that its binding affinity for the glucocorticoid receptor is 4.3 times greater than that of dexamethasone.[2][6][7]
The anti-inflammatory effects are mediated through the modulation of the cytosolic glucocorticoid receptor (GR).[2] The mechanism involves several key steps:
-
Receptor Binding: As a lipophilic molecule, Loteprednol Etabonate penetrates the cell membrane and binds to the GR in the cytoplasm.[2][4]
-
Nuclear Translocation: The activated drug-receptor complex moves into the nucleus.[2][9]
-
Gene Expression Modulation: In the nucleus, the complex interacts with DNA to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.[2][6]
-
Inhibition of Inflammatory Pathways: A primary action is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins.[4][6] These proteins block the release of arachidonic acid from cell membranes.[4][9] By preventing the formation of arachidonic acid, Loteprednol Etabonate inhibits the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[4][6][9]
Caption: Glucocorticoid Receptor Signaling Pathway for Loteprednol Etabonate.
Pharmacokinetics and Metabolism
Loteprednol Etabonate was developed using retrometabolic drug design.[2] It is engineered to be rapidly metabolized to inactive substances after exerting its therapeutic effect locally.[3][6]
-
Absorption: Following topical ocular administration, systemic absorption is very limited. Plasma concentrations of the parent drug are typically below the limit of quantitation (1 ng/mL).[3]
-
Metabolism: It is rapidly hydrolyzed in ocular tissues and the bloodstream to two inactive metabolites: Δ¹-cortienic acid etabonate (PJ-91) and Δ¹-cortienic acid (PJ-90).[2][6] This rapid inactivation contributes to its favorable safety profile, particularly the reduced risk of intraocular pressure elevation compared to other corticosteroids.[9]
-
Elimination: The inactive metabolites are more hydrophilic and are readily eliminated from the body.[3][6]
Caption: Metabolic Pathway of Loteprednol Etabonate.
Experimental Protocols
Synthesis Pathway
A patented method describes the preparation of Loteprednol Etabonate from a readily available starting material through a multi-step process.[10] A generalized workflow is described below.
-
N-Arylation Reaction: A starting compound (Compound I) undergoes an N-arylation reaction with an iodobenzene analog under alkaline conditions.[10]
-
Removal Reaction: The resulting product is then reacted with an oxirane analog in methanol.[10]
-
Esterification: The subsequent compound is esterified using ethyl chloroformate in the presence of an organic base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).[10]
-
Chlorination: The final step involves a chlorination reaction, for instance using potassium persulfate, to yield Loteprednol Etabonate.[10]
Caption: Generalized Synthesis Workflow for Loteprednol Etabonate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method can be used for the quantitative analysis of Loteprednol Etabonate in ophthalmic suspensions.[11] This method is suitable for quality control assays and stability studies.[11][12]
| Parameter | Specification |
| Stationary Phase (Column) | Inertsil C8, 150 x 4.6 mm, 5 µm[11] |
| Mobile Phase A | 0.1% v/v formic acid in water[11] |
| Mobile Phase B | 0.1% v/v formic acid in methanol[11] |
| Elution Mode | Gradient[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35°C[11] |
| Injection Volume | 10 µL[11] |
| Detection Wavelength | 245 nm[11] |
| Standard Concentration | Approximately 200 µg/mL[11] |
| Linearity Range | 50 to 400 µg/mL (r > 0.999)[11] |
Methodology:
-
Preparation: The mobile phase is degassed by sonication for approximately 10 minutes before use.[11] Standard and sample solutions are prepared at the target concentrations.
-
Chromatography: The system is equilibrated with the mobile phase. The sample is injected, and the gradient elution is performed.
-
Detection: The eluent is monitored at 245 nm.
-
Quantification: The peak area of Loteprednol Etabonate is compared against a calibration curve generated from standards of known concentrations. The method is specific and can separate the active ingredient from its degradation products and formulation excipients.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loteprednol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. scbt.com [scbt.com]
- 6. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]
- 10. CN111377991A - Preparation method of loteprednol etabonate - Google Patents [patents.google.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Loteprednol Etabonate-d3, a deuterated analogue of the corticosteroid Loteprednol Etabonate. This document details a plausible synthetic pathway, experimental protocols, and methods for isotopic labeling, compiled from established chemical principles and related literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Loteprednol etabonate is a "soft" corticosteroid designed for localized treatment, particularly in ophthalmology. Its structure allows for predictable metabolism to an inactive carboxylic acid metabolite, thereby reducing the potential for systemic side effects. The deuterated analogue, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] The deuterium labeling on the chloromethyl ester group provides a distinct mass shift without significantly altering the molecule's chemical properties.
This guide outlines a multi-step synthesis beginning with the readily available corticosteroid, prednisolone. The core of the synthesis involves the oxidative cleavage of the C17 side chain, selective esterification, and finally, the introduction of the deuterium-labeled chloromethyl group.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a three-stage process, starting from prednisolone. The pathway involves the formation of a key intermediate, 11β,17α-dihydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid, which is then further functionalized.
Caption: Proposed synthetic pathway for this compound from Prednisolone.
Experimental Protocols
The following are detailed experimental protocols for each stage of the proposed synthesis.
Stage 1: Synthesis of 11β,17α-dihydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Intermediate 1)
This stage involves the oxidative cleavage of the dihydroxyacetone side chain of prednisolone.
Materials:
-
Prednisolone
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Prednisolone in methanol in a reaction flask.
-
Add a solution of sodium metaperiodate in water to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Intermediate 1.
Stage 2: Synthesis of 17α-[(Ethoxycarbonyl)oxy]-11β-hydroxy-3-oxo-androsta-1,4-diene-17β-carboxylic acid (Intermediate 2)
This stage involves the selective esterification of the 17α-hydroxyl group.
Materials:
-
Intermediate 1
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate (ClCO₂Et)
-
Water
Procedure:
-
Suspend Intermediate 1 in dichloromethane in a reaction flask under a nitrogen atmosphere.
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.
-
Stir the reaction for 2-3 hours at 0-5 °C.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain Intermediate 2.
Stage 3: Synthesis of this compound (Final Product)
This final stage introduces the deuterium-labeled chloromethyl ester. This protocol is based on the use of a deuterated chloromethylating agent, which would need to be synthesized separately. A plausible route for the synthesis of a suitable reagent, deuterated chloroiodomethane (CD₂ClI), is provided in the subsequent section.
Materials:
-
Intermediate 2
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Deuterated Chloroiodomethane (CD₂ClI)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve Intermediate 2 in N,N-dimethylformamide in a reaction flask.
-
Add sodium bicarbonate to the solution.
-
Add deuterated chloroiodomethane to the reaction mixture.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Isotopic Labeling: Synthesis of a Deuterated Chloromethylating Agent
The key to the synthesis of this compound is the availability of a deuterated chloromethylating agent. A plausible approach is the synthesis of deuterated chloroiodomethane (CD₂ClI).
Caption: Plausible synthesis route for a deuterated chloromethylating agent.
Protocol for Deuterated Chloroiodomethane (CD₂ClI):
-
React paraformaldehyde-d2 with acetyl chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride) to generate bis(chloromethyl-d2) ether.
-
React the in-situ generated bis(chloromethyl-d2) ether with sodium iodide in a suitable solvent like acetone (Finkelstein reaction) to yield deuterated chloroiodomethane.
-
The resulting CD₂ClI can then be purified by distillation.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Note that these are representative values and actual results may vary.
Table 1: Reaction Yields
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Intermediate 1 | Prednisolone (10 g) | 9.3 | 8.1 | 87 |
| 2 | Intermediate 2 | Intermediate 1 (8 g) | 9.5 | 8.3 | 87 |
| 3 | This compound | Intermediate 2 (8 g) | 8.8 | 6.8 | 77 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | C₂₄H₂₈D₃ClO₇ | 469.98 | 221-224 | Consistent with structure, absence of signal for -CH₂Cl | [M+H]⁺ = 470.2 |
Table 3: Isotopic Purity Analysis
| Analytical Method | Parameter | Result |
| Mass Spectrometry | Isotopic Enrichment | > 98% |
| ¹H NMR | Deuterium Incorporation | > 98% (by integration) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from starting material to the final purified product.
Caption: Overall experimental workflow for the synthesis and purification of this compound.
Logical Relationship of Isotopic Labeling
The following diagram illustrates the logical relationship for the incorporation of the deuterium label into the final molecule.
Caption: Logical flow for the incorporation of the deuterium label.
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis and isotopic labeling of this compound. By combining established synthetic methods for the parent compound with a logical approach to deuterium labeling, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The provided experimental protocols, data tables, and visualizations offer a comprehensive framework for the practical execution and understanding of this synthesis. Further optimization and validation of the proposed methods are encouraged for specific laboratory applications.
References
In-Depth Technical Guide: The In Vitro Mechanism of Action of Loteprednol Etabonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro mechanism of action of Loteprednol Etabonate (LE), a "soft" corticosteroid designed for potent local anti-inflammatory effects with an improved safety profile. This document summarizes key quantitative data, outlines experimental protocols for cited studies, and visualizes the core signaling pathways involved in its therapeutic effects.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
Loteprednol Etabonate is a synthetic corticosteroid that exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR). Upon diffusing into the cell, LE binds to the cytosolic GR, leading to a conformational change in the receptor, its dissociation from chaperone proteins (e.g., Hsp90), and subsequent translocation of the activated LE-GR complex into the nucleus.[1]
Once in the nucleus, the LE-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 is a key mediator in the inhibition of phospholipase A2.
-
Transrepression: The LE-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1]
A key feature of Loteprednol Etabonate is its "soft drug" design. It is engineered to be rapidly metabolized to inactive metabolites at the site of action, thereby minimizing systemic side effects.[2]
Quantitative Data: Inhibition of Inflammatory Mediators
In vitro studies have demonstrated the potent inhibitory effects of Loteprednol Etabonate on the production of a wide array of inflammatory mediators in various human ocular cell types. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of LE.
Table 1: IC50 Values for Loteprednol Etabonate in Human Ocular and Inflammatory Cells
| Cell Type | Stimulant | Inflammatory Mediator | IC50 (nM) |
| Human Corneal Epithelial Cells (HCEpiC) | IL-1β | GM-CSF | < 10 |
| IL-6 | < 10 | ||
| IL-8 | < 10 | ||
| MCP-1 | < 10 | ||
| Human Conjunctival Fibroblasts (HConF) | IL-1β | G-CSF | < 10 |
| IL-6 | < 10 | ||
| IL-8 | < 10 | ||
| MCP-1 | < 10 | ||
| PGE2 | < 10 | ||
| Human Monocytes (THP-1) | LPS | G-CSF | < 10 |
| IL-1β | < 10 | ||
| IL-6 | < 10 | ||
| IL-8 | < 10 | ||
| IL-12p40 | < 10 | ||
| IP-10 | < 10 | ||
| MCP-1 | < 10 | ||
| MIP-1α | < 10 |
Data sourced from a study by Kaur et al., which reported IC50 values as "all below 10 nM"[2].
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the anti-inflammatory activity of Loteprednol Etabonate.
Cell Culture and Stimulation
-
Cell Lines:
-
Human Corneal Epithelial Cells (HCEpiC)
-
Human Conjunctival Fibroblasts (HConF)
-
Human Monocytic Cell Line (THP-1)
-
-
Culture Conditions: Cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are challenged with either Interleukin-1 beta (IL-1β) for HCEpiC and HConF, or Lipopolysaccharide (LPS) for THP-1 cells. The specific concentrations of the stimulants are optimized for each cell type to induce a robust and measurable inflammatory response.
Cytokine and Chemokine Measurement (Luminex Assay)
The Luminex assay is a bead-based immunoassay that allows for the simultaneous quantification of multiple cytokines and chemokines in a small sample volume.
-
Principle: Antibody-coated beads, each with a unique spectral signature, are used to capture specific analytes from the cell culture supernatant. A second, biotinylated detection antibody is then added, followed by a streptavidin-phycoerythrin (PE) conjugate. The intensity of the PE signal is proportional to the amount of bound analyte.
-
Protocol Outline:
-
Cell culture supernatants from stimulated and LE-treated cells are collected.
-
The supernatants are incubated with a mixture of spectrally distinct antibody-coated beads.
-
After incubation and washing, a cocktail of biotinylated detection antibodies specific for the target cytokines and chemokines is added.
-
Streptavidin-PE is added and incubated.
-
The beads are analyzed on a Luminex instrument, which identifies each bead by its spectral signature and quantifies the associated PE fluorescence.
-
Standard curves are generated for each analyte to determine their concentrations in the samples.
-
IC50 values for LE are calculated from the dose-response curves.
-
Prostaglandin E2 Measurement (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Prostaglandin E2 (PGE2) in cell culture supernatants.
-
Protocol Outline:
-
Cell culture supernatants are added to a microplate pre-coated with a capture antibody for PGE2.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added to compete with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing, a substrate solution is added, which develops a color in proportion to the amount of HRP-bound PGE2.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of PGE2 in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.
-
Cyclooxygenase-2 Expression (Western Blotting)
-
Principle: Western blotting is used to detect and quantify the expression of Cyclooxygenase-2 (COX-2) protein in cell lysates.
-
Protocol Outline:
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the amount of COX-2 protein.
-
The bands are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Loteprednol Etabonate and a typical experimental workflow for its in vitro characterization.
Loteprednol Etabonate Mechanism of Action
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Loteprednol Etabonate-d3
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is the deuterated analog of Loteprednol Etabonate, a potent corticosteroid used in ophthalmology to treat inflammatory conditions. The incorporation of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Loteprednol Etabonate in biological matrices.[1] Its structural similarity to the parent drug ensures it co-elutes and has similar ionization efficiency, while its distinct mass allows for separate detection.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and analytical method development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester |
| Synonyms | CDDD-5604-d3, HGP-1-d3, P-5604-d3, Alrex-d3, Lotemax-d3[1][2] |
| Molecular Formula | C₂₄H₂₈D₃ClO₇[1][2][3][4] |
| Molecular Weight | 469.97 g/mol [2][3][4] or 469.98 g/mol [1] |
| Unlabeled CAS Number | 82034-46-6[3] |
| Parent Drug | Loteprednol Etabonate[1] |
Physicochemical Characteristics
| Property | Value |
| Physical Form | White to Off-White Solid[4][5] |
| Melting Point | >218°C (decomposes)[4] |
| Solubility | Organic Solvents: Slightly soluble in Chloroform and Dichloromethane.[4] The parent compound is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[6] Aqueous Solvents: The parent compound is sparingly soluble in aqueous buffers.[6] |
| Storage Conditions | -20°C Freezer, under an inert atmosphere.[4] |
| Stability | Hygroscopic[4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are critical for reproducing and verifying its properties. Below are methodologies for key analytical experiments.
Determination of Melting Point
Methodology: A calibrated differential scanning calorimeter (DSC) is used to determine the melting point.
-
A small sample (1-3 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is increased at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. Given that the substance decomposes, the temperature at the start of decomposition is noted.[4]
Solubility Assessment
Methodology: The equilibrium solubility method is employed to determine the solubility in various solvents.
-
An excess amount of this compound is added to a known volume of the selected solvent (e.g., ethanol, DMSO, water) in a sealed vial.
-
The vials are agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Structural Elucidation and Purity Analysis
Methodology: A combination of spectroscopic techniques is used to confirm the chemical structure and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure. The absence or reduced intensity of specific proton signals confirms the position of deuterium labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight, providing evidence for the elemental composition and the successful incorporation of three deuterium atoms.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is used to determine the purity of the compound by separating it from any potential impurities or related substances.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Loteprednol Etabonate, the parent compound, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[6] The activated receptor complex then modulates the transcription of target genes.
References
Loteprednol Etabonate-d3: A Technical Overview for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Loteprednol Etabonate-d3, a deuterated analog of the potent corticosteroid Loteprednol Etabonate. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for its application in research and development.
Core Chemical and Physical Data
This compound is a synthetic corticosteroid specifically designed for targeted, local anti-inflammatory action with minimal systemic side effects. The deuteration of the etabonate moiety provides a valuable tool for pharmacokinetic and metabolic studies.
| Property | Value |
| Chemical Name | (11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid-d3 chloromethyl ester |
| CAS Number | While a specific CAS number for this compound is not consistently available, the CAS number for the parent compound, Loteprednol Etabonate, is 82034-46-6.[1][2][3] |
| Molecular Formula | C₂₄H₂₈D₃ClO₇ |
| Molecular Weight | Approximately 469.97 g/mol .[4][5][6] |
Mechanism of Action and Signaling Pathway
Loteprednol etabonate exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GR). As a "soft" steroid, it is designed to be metabolically labile, undergoing predictable transformation to inactive metabolites, thereby reducing the potential for systemic adverse effects.[5][7]
Upon administration, Loteprednol Etabonate penetrates the cell membrane and binds to the glucocorticoid receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the Loteprednol Etabonate-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.[1] This interaction leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the decreased synthesis of pro-inflammatory mediators.[1][4][5][6]
A key mechanism is the inhibition of phospholipase A2. By inducing the synthesis of lipocortins, Loteprednol Etabonate indirectly inhibits phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. This, in turn, blocks the production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][4][5][6]
Caption: Signaling pathway of Loteprednol Etabonate.
Experimental Protocols
Glucocorticoid Receptor Binding Assay
This protocol outlines a competitive binding experiment to determine the relative binding affinity of Loteprednol Etabonate to the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosol fraction from rat lung tissue, which is a rich source of type II glucocorticoid receptors.
-
Incubation: Incubate the cytosol preparation with a constant concentration of [3H]triamcinolone acetonide (a radiolabeled glucocorticoid) and varying concentrations of the test compound (Loteprednol Etabonate). To block binding to transcortin, the medium should contain cortienic acid.[8]
-
Separation: After incubation, separate the bound from the unbound radioligand using a suitable method, such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative binding affinity can be calculated by comparing the IC50 of the test compound to that of a standard glucocorticoid like dexamethasone.[8]
Caption: Workflow for a Glucocorticoid Receptor Binding Assay.
In Vivo Anti-inflammatory Efficacy Study (Post-operative Ocular Inflammation Model)
This protocol describes a clinical study to evaluate the efficacy of Loteprednol Etabonate in treating post-operative inflammation.
Methodology:
-
Patient Selection: Enroll patients who have undergone cataract surgery and are scheduled to receive ophthalmic corticosteroids.
-
Randomization and Treatment: Randomly assign patients to receive either the test product (Loteprednol Etabonate ophthalmic suspension) or a reference product. A single dose is instilled into the inferior cul-de-sac of the eye prior to surgery.
-
Sample Collection: Collect a single aqueous humor sample from each patient at a designated time point.
-
Bioanalytical Analysis: Determine the concentration of Loteprednol Etabonate in the aqueous humor samples.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) to assess the rate and extent of drug absorption.
-
Statistical Analysis: Use appropriate statistical methods, such as the bootstrapping technique or a parametric method, to compare the bioequivalence of the test and reference products. The 90% confidence interval for the ratio of the means of the test and reference products for AUC and Cmax should fall within the range of 0.80 to 1.25.
Caption: Workflow for an in vivo anti-inflammatory efficacy study.
References
- 1. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Soft drugs--10. Blanching activity and receptor binding affinity of a new type of glucocorticoid: loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability profile of Loteprednol Etabonate-d3. The information presented is based on available scientific literature for Loteprednol Etabonate, as specific data for the deuterated form is limited. It is scientifically reasonable to assume that the deuterated analog (this compound) exhibits a very similar physicochemical profile to the parent compound.
Core Physicochemical Properties
Loteprednol etabonate is a "soft" corticosteroid designed for localized therapeutic action with minimal systemic side effects. Its structure includes a metabolically labile ester group that is rapidly hydrolyzed to an inactive carboxylic acid metabolite.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁ClO₇ | [1] |
| Molecular Weight | 466.95 g/mol | [2] |
| Melting Point | 220.5–223.5 °C | [3] |
| Appearance | White to off-white powder | [4] |
| UV λmax | 245 nm | [1] |
Solubility Profile
Loteprednol etabonate is a lipophilic compound with poor aqueous solubility.[3] Its solubility is significantly higher in organic solvents.
Table 1: Solubility of Loteprednol Etabonate in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 1 mg/L (practically insoluble) | [3] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥16.95 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[1] |
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a sparingly soluble drug like Loteprednol Etabonate involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of Loteprednol Etabonate is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is centrifuged or filtered (using a filter that does not adsorb the drug) to remove any undissolved solid particles.
-
Quantification: The concentration of Loteprednol Etabonate in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
Loteprednol etabonate is susceptible to degradation under various stress conditions, particularly hydrolysis and photolysis. Stability-indicating analytical methods are crucial for its characterization.
Table 2: Summary of Forced Degradation Studies of Loteprednol Etabonate
| Stress Condition | Observations |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation observed. |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Extremely sensitive to alkaline conditions, showing significant degradation. |
| Oxidative Degradation (e.g., 3-30% H₂O₂) | Significant degradation observed. |
| Thermal Degradation (e.g., 70-110°C) | Stable in solid form, but degradation occurs in solution. |
| Photolytic Degradation (UV or fluorescent light) | Significant degradation occurs, leading to the formation of rearrangement products. |
Key Degradation Pathways
The primary degradation pathway for Loteprednol Etabonate is the hydrolysis of its ester groups. Under photolytic conditions, complex rearrangements of the steroid nucleus can occur.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. A typical protocol is as follows:
-
Sample Preparation: Prepare solutions of Loteprednol Etabonate in a suitable solvent.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified duration.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) under similar conditions.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal Degradation: Expose the drug solution or solid drug to high temperatures (e.g., 70-110°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or fluorescent light for a defined period.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. The peak purity of the parent drug should be assessed to ensure no co-eluting degradants.
Recommended Stability-Indicating HPLC Method
A robust stability-indicating method for Loteprednol Etabonate has been described using a reversed-phase HPLC system.[5][6]
-
Column: Agilent Technologies Zorbax Eclipse XDB-Phenyl (250 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 34.5:65.0:0.5, v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 244 nm[5]
-
Temperature: Ambient
Visualizations
Mechanism of Action: Anti-inflammatory Signaling Pathway
Loteprednol etabonate, like other corticosteroids, exerts its anti-inflammatory effects by modulating the expression of inflammatory genes. A key mechanism is the inhibition of phospholipase A2, which blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Mechanism of action of Loteprednol Etabonate.
Metabolic Pathway of Loteprednol Etabonate
Loteprednol etabonate is designed to be rapidly metabolized to inactive metabolites, which minimizes systemic side effects. The primary metabolic pathway involves hydrolysis of the ester side chains.[7][8]
Caption: Metabolic inactivation of Loteprednol Etabonate.
Conclusion
This technical guide summarizes the key solubility and stability characteristics of this compound, based on data from its non-deuterated counterpart. It is a lipophilic compound with low aqueous solubility, and it is susceptible to degradation by hydrolysis and photolysis. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals working with this compound. It is crucial to employ validated stability-indicating methods for the accurate quantification and characterization of Loteprednol Etabonate and its related substances in pharmaceutical formulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Loteprednol - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Preclinical Advantage: Exploring the Potential of Loteprednol Etabonate-d3 in Drug Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Loteprednol etabonate, a well-established topical corticosteroid, has long been a cornerstone in managing ocular inflammation. Its unique "soft drug" design, allowing for rapid metabolism to inactive metabolites, provides a favorable safety profile. In the continuous quest for optimized therapeutics, the strategic incorporation of deuterium to create Loteprednol Etabonate-d3 presents a compelling avenue for enhancing its preclinical and potential clinical performance. This technical guide delves into the preclinical research applications of this compound, extrapolating from the extensive data on its non-deuterated parent compound and the established principles of deuteration in drug development. This document serves as a roadmap for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this promising deuterated corticosteroid.
Introduction to Loteprednol Etabonate and the Rationale for Deuteration
Loteprednol etabonate is a corticosteroid that exerts its anti-inflammatory effects by inhibiting the inflammatory cascade. Like other corticosteroids, it binds to glucocorticoid receptors, leading to the suppression of inflammatory mediators. A key feature of loteprednol etabonate is its designed metabolic pathway; it is rapidly metabolized by esterases in the eye to inactive metabolites, Δ¹-cortienic acid etabonate and Δ¹-cortienic acid, thereby minimizing the risk of systemic side effects.
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategic modification in medicinal chemistry that can significantly alter a drug's metabolic profile without changing its fundamental pharmacology. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism, potentially resulting in improved metabolic stability, enhanced bioavailability, and a more favorable safety profile. For Loteprednol Etabonate, deuteration at specific metabolically active sites could fine-tune its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: The Corticosteroid Signaling Pathway
Loteprednol etabonate, like other corticosteroids, functions by modulating gene expression through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, it binds to the cytosolic GR, causing the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it either homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter region of target genes to upregulate the expression of anti-inflammatory proteins, or it interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.
Figure 1: Simplified signaling pathway of Loteprednol Etabonate.
Preclinical Data of Loteprednol Etabonate
While specific preclinical data for this compound is not publicly available, a wealth of information exists for the non-deuterated compound, which forms the basis for hypothesizing the effects of deuteration.
In Vitro Anti-inflammatory Activity
In vitro studies have demonstrated the potent anti-inflammatory activity of loteprednol etabonate. In human ocular and inflammatory cell types, it effectively reduces the release of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1, and inhibits the expression of COX-2, an enzyme crucial for prostaglandin synthesis.
| Cell Type | Stimulant | Inhibited Cytokines/Mediators | IC50 (nM) | Reference |
| Human Corneal Epithelial Cells | IL-1β | GM-CSF, IL-6, IL-8, MCP-1 | <10 | |
| Human Conjunctival Fibroblasts | IL-1β | G-CSF, IL-6, IL-8, MCP-1, PGE2 | <10 | |
| Human Monocytes (THP-1) | LPS | G-CSF, IL-1β, IL-6, IL-8, etc. | <10 |
Table 1: In Vitro Anti-inflammatory Activity of Loteprednol Etabonate.
Pharmacokinetics in Animal Models
Pharmacokinetic studies of loteprednol etabonate have been conducted in various animal models, providing insights into its absorption, distribution, metabolism, and excretion.
| Species | Route of Administration | Formulation | Key Findings | Reference |
| Rabbits | Topical Ocular | 0.5% Gel | Rapid absorption and distribution in ocular tissues. Measurable concentrations within 5 minutes. Tmax in ocular tissues at 0.5 hours. Low systemic exposure. | |
| Rabbits | Topical Ocular | 0.4% MPP Suspension vs. 0.5% Suspension | LE-MPP 0.4% showed approximately threefold higher peak concentrations in ocular tissues and aqueous humor compared to Lotemax 0.5%. | |
| Rats | Intravenous | - | Rapid elimination of inactive metabolites (Δ¹-cortienic acid etabonate and Δ¹-cortienic acid) with half-lives of 12.46 min and 14.62 min, respectively. |
Table 2: Summary of Preclinical Pharmacokinetic Data for Loteprednol Etabonate.
Safety and Toxicology
Preclinical toxicology studies have established the safety profile of loteprednol etabonate. Non-clinical ocular toxicity studies in rabbits and dogs showed no significant toxicity findings. Loteprednol etabonate was not found to be genotoxic in a battery of tests.
The Hypothesized Impact of Deuteration on Loteprednol Etabonate
The metabolic fate of loteprednol etabonate is central to its "soft drug" characteristics. Deuteration at key metabolic sites could modulate this process.
Figure 2: Hypothesized metabolic pathway of this compound.
By slowing the metabolism, deuteration could potentially:
-
Increase Local Residence Time: A slower breakdown in ocular tissues could prolong the local anti-inflammatory effect, potentially allowing for reduced dosing frequency.
-
Enhance Bioavailability: Reduced first-pass metabolism could lead to higher local concentrations of the active drug at the target site.
-
Alter Systemic Exposure: The impact on systemic exposure would need careful evaluation. While a slower metabolism could increase systemic levels, the overall effect would depend on the balance between absorption and elimination.
Proposed Preclinical Research Plan for this compound
A comprehensive preclinical evaluation is necessary to determine if the theoretical advantages of deuteration translate into a tangible therapeutic benefit for this compound. The following experimental workflow is proposed.
Figure 3: Proposed preclinical experimental workflow.
Detailed Experimental Protocols (Hypothetical)
5.1.1. Comparative In Vitro Metabolic Stability
-
Objective: To compare the rate of metabolism of Loteprednol Etabonate and this compound in ocular tissue homogenates.
-
Methodology:
-
Prepare S9 fractions from fresh rabbit corneal and iris-ciliary body tissues.
-
Incubate Loteprednol Etabonate and this compound (at equivalent concentrations) with the S9 fractions and an NADPH-regenerating system.
-
Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining
-
An In-depth Technical Guide to the Identification of Loteprednol Etabonate's Inactive Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loteprednol etabonate (LE) is a prime example of a "soft drug" developed using retrometabolic design principles.[1][2] As an ophthalmic corticosteroid, it is engineered to exert its potent anti-inflammatory effects locally at the site of administration and then rapidly undergo a predictable metabolic transformation into inactive metabolites.[2][3][4] This targeted inactivation is crucial for its enhanced safety profile, particularly the reduced risk of side effects commonly associated with corticosteroids, such as increased intraocular pressure.[2][5] This guide provides a comprehensive overview of the metabolic pathway of Loteprednol Etabonate and the experimental methodologies employed to identify and quantify its inactive metabolites. While this document focuses on Loteprednol Etabonate, the deuterated variant, Loteprednol Etabonate-d3, is often used as an internal standard in quantitative analytical studies due to its similar chemical behavior.
Identification of Primary Inactive Metabolites
Loteprednol etabonate is extensively metabolized to two principal, inactive metabolites.[3][6] These metabolites are devoid of corticosteroid activity.[3]
-
PJ-91 (Δ1-cortienic acid etabonate)
-
PJ-90 (Δ1-cortienic acid)
The metabolic process is a sequential hydrolysis, with LE first being converted to PJ-91, which is then further hydrolyzed to PJ-90.[3][5][7][8]
Metabolic Pathway of Loteprednol Etabonate
The core of LE's design is the metabolically labile 17β-chloromethyl ester function, which is engineered for rapid hydrolysis to an inactive carboxylic acid moiety.[3][6][9] This biotransformation occurs locally in ocular tissues, such as the cornea, and systemically in the plasma.[3][9]
In human plasma, the hydrolysis is primarily catalyzed by the enzyme paraoxonase 1 (PON1) , which is associated with high-density lipoprotein (HDL).[6][10] In contrast, studies in rats have identified carboxylesterase as the primary enzyme responsible for LE hydrolysis in plasma.[11][12]
The metabolic cascade is a two-step process:
-
Step 1: Loteprednol Etabonate is hydrolyzed to its first inactive metabolite, PJ-91 (Δ1-cortienic acid etabonate).
-
Step 2: PJ-91 is subsequently hydrolyzed to the final inactive metabolite, PJ-90 (Δ1-cortienic acid).
Experimental Protocols for Metabolite Identification
The identification and quantification of Loteprednol Etabonate and its metabolites rely on established bioanalytical techniques, primarily involving sample extraction followed by chromatographic separation and mass spectrometric detection.
Sample Collection and Preparation
Biological samples are collected from preclinical animal models (rats, rabbits) or human subjects.[13][14][15] Tissues of interest include blood (plasma), urine, bile, and various ocular tissues like the cornea, aqueous humor, and iris-ciliary body.[9][13][16] Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard method for separating LE from its more hydrophilic metabolites.[4][11][17]
-
Columns: C8 and C18 columns (e.g., Phenomenex Luna, Inertsil C8) are commonly used.[18][19] Phenyl-based columns have also been employed for stability-indicating assays.[17]
-
Mobile Phase: A gradient elution is often used, typically consisting of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile and/or methanol).[11][17][18]
-
Detection: UV detection is frequently set around 243-246 nm for quantification.[17][20]
Mass Spectrometry for Structural Elucidation
For definitive identification and structural confirmation, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).[14] This technique allows for the determination of the mass-to-charge ratio (m/z) of the parent drug and its metabolites, as well as their fragmentation patterns, which provides unequivocal structural evidence.
Quantitative Data on Metabolites
Pharmacokinetic studies, primarily in animal models, have provided quantitative data on the formation and elimination of LE's inactive metabolites.
Pharmacokinetics in Rats
Studies in rats following intravenous administration show that both metabolites, PJ-91 (termed AE) and PJ-90 (termed A), are eliminated significantly faster than the parent drug, Loteprednol Etabonate (LE).[13] This rapid elimination is consistent with the drug's design.
Table 1: Pharmacokinetic Parameters of LE and its Metabolites in Rats (10 mg/kg IV) [13]
| Parameter | Loteprednol Etabonate (LE) | PJ-91 (AE) | PJ-90 (A) |
| Elimination Half-life (t½β, min) | 43.41 ± 7.58 | 12.46 ± 1.18 | 14.62 ± 0.46 |
| Total Clearance (CLtotal, mL/min/kg) | 67.40 ± 11.60 | 101.94 ± 5.80 | 53.80 ± 1.40 |
| Elimination Rate Constant (Kel, min⁻¹) | 0.071 ± 0.024 | 0.24 ± 0.02 | 0.18 ± 0.02 |
Excretion Profile in Rats
Following systemic administration in rats, the majority of the dose is eliminated via the biliary/faecal route, primarily as the final metabolite, PJ-90.[6][16]
Table 2: Cumulative Excretion of LE Metabolites in Rats (6 hours post-IV administration) [16]
| Dose | Metabolite | % Excreted in Bile | % Excreted in Urine |
| 0.5 mg/kg | PJ-90 (A) | 75.67 | 20.74 |
| 10 mg/kg | PJ-90 (A) | 19.69 | 2.77 |
| 0.5 mg/kg | PJ-91 (AE) | 0.93 | 0.66 |
| 10 mg/kg | PJ-91 (AE) | 2.12 | 0.26 |
Data shows dose-dependent excretion, with a higher percentage of the administered dose being metabolized and excreted as PJ-90 at lower systemic doses.[16]
Systemic Exposure in Humans
In clinical studies with human volunteers, chronic ocular administration of Loteprednol Etabonate did not lead to detectable systemic levels of either the parent drug or its major metabolite, PJ-91.[15] Plasma levels remained below the limit of quantitation (1 ng/mL), demonstrating very limited systemic absorption and/or extremely rapid systemic elimination.[6][15]
Conclusion
The identification of the inactive metabolites of Loteprednol Etabonate is a clear demonstration of the success of the retrometabolic drug design concept. The parent compound, LE, is predictably and rapidly hydrolyzed through a two-step pathway to its inactive carboxylic acid metabolites, PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid). This metabolic inactivation is central to the drug's favorable safety profile. The analytical workflows for identifying and quantifying these metabolites are well-established, relying on the robust and sensitive techniques of RP-HPLC coupled with UV and mass spectrometric detection. These methods have been crucial in characterizing the pharmacokinetic and excretion profiles, confirming that systemic exposure to the active drug and its metabolites after ocular administration is negligible.
References
- 1. Loteprednol - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism, distribution, and transdermal permeation of a soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ocular absorption and distribution of loteprednol etabonate, a soft steroid, in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of simultaneous quantification method of loteprednol etabonate (LE) and its acidic metabolites, and analysis of LE metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of the sequential metabolites of loteprednol etabonate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Failure to detect systemic levels, and effects of loteprednol etabonate and its metabolite, PJ-91, following chronic ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Soft drugs. 19. Pharmacokinetics, metabolism and excretion of a novel soft corticosteroid, loteprednol etabonate, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. ijper.org [ijper.org]
Methodological & Application
Quantitative Analysis of Loteprednol Etabonate Using a Deuterated Analog: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Loteprednol Etabonate (LE) in biological matrices using its stable isotope-labeled analog, Loteprednol Etabonate-d3 (LE-d3), as an internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers in drug development, pharmacokinetics, and clinical research who require a reliable method for the quantification of Loteprednol Etabonate in complex biological samples such as plasma and ocular tissues. The methodologies described herein utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Loteprednol Etabonate is a potent corticosteroid used in ophthalmology to treat inflammatory conditions of the eye. Its unique "soft steroid" design allows for rapid metabolism to inactive metabolites, minimizing the risk of side effects commonly associated with corticosteroids. Accurate quantification of LE in biological matrices is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as LE-d3, is essential for robust and reliable bioanalytical method development. This note details a comprehensive protocol for the quantitative analysis of LE using LE-d3, covering sample preparation, LC-MS/MS analysis, and data interpretation.
Data Presentation
The following tables summarize pharmacokinetic parameters of Loteprednol Etabonate in various rabbit ocular tissues and plasma following topical administration. This data is representative of the quantitative results that can be obtained using the described analytical method.
Table 1: Pharmacokinetic Parameters of Loteprednol Etabonate in Rabbit Ocular Tissues and Plasma
| Tissue/Matrix | Cmax (ng/g or ng/mL) | Tmax (h) | AUC (ng·h/g or ng·h/mL) |
| Aqueous Humor | 0.0138 | 0.5 | - |
| Cornea | 2.18 | 0.5 | - |
| Iris/Ciliary Body | 0.162 | 0.5 | - |
| Bulbar Conjunctiva | 4.03 | 0.5 | - |
| Tear Fluid | 1560 | 0.5 | - |
| Plasma | < 0.354 | 1.5 | - |
Data compiled from studies on the ocular and systemic pharmacokinetics of Loteprednol Etabonate gel (0.5%) following topical ocular administration to rabbits.[1][2]
Table 2: Lower Limit of Quantification (LLOQ) of Loteprednol Etabonate in Different Biological Matrices
| Biological Matrix | LLOQ (ng/mL or ng/g) |
| Plasma | 0.02 |
| Aqueous Humor | 0.01 |
| Cornea | 0.1 |
| Iris/Ciliary Body | 0.1 |
| Conjunctiva | 2.0 |
| Retina | 0.4 |
LLOQ values are based on a validated LC-MS/MS method for the analysis of Loteprednol Etabonate in rabbit ocular tissues and plasma.[3]
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of Loteprednol Etabonate in biological samples using this compound as an internal standard.
Materials and Reagents
-
Loteprednol Etabonate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrices (e.g., rabbit plasma, tissue homogenates)
Sample Preparation
For Plasma Samples:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
For Ocular Tissue Samples:
-
Accurately weigh the tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer.
-
To a known volume of the tissue homogenate, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loteprednol Etabonate: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be optimized, but a representative transition would be based on the molecular weight and fragmentation pattern).
-
This compound: Precursor Ion (m/z) > Product Ion (m/z) (The precursor ion will be shifted by +3 Da compared to the unlabeled compound, and the product ion may or may not be shifted depending on the location of the deuterium atoms).
-
-
Optimized MS Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Collision Gas: Argon
-
Cone Voltage and Collision Energy: These will need to be optimized for each transition to achieve maximum sensitivity.
-
Visualizations
Signaling Pathway of Loteprednol Etabonate
Loteprednol Etabonate, as a corticosteroid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor. This leads to the inhibition of pro-inflammatory pathways and the upregulation of anti-inflammatory proteins.
Caption: Signaling pathway of Loteprednol Etabonate's anti-inflammatory action.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of Loteprednol Etabonate.
Caption: Experimental workflow for the quantitative analysis of Loteprednol Etabonate.
References
- 1. [PDF] A validated specific stability-indicating RP-HPLC assay method for the determination of loteprednol etabonate in eye drops. | Semantic Scholar [semanticscholar.org]
- 2. ijper.org [ijper.org]
- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Ophthalmic Formulations Using Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of ophthalmic formulations of Loteprednol Etabonate, utilizing Loteprednol Etabonate-d3 as an internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Loteprednol etabonate is a potent corticosteroid used in ophthalmic formulations to treat ocular inflammation.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) within the eye is critical for optimizing drug delivery and ensuring safety and efficacy. Pharmacokinetic studies in animal models, such as rabbits, are essential for evaluating new formulations.[3][4][5]
The "gold standard" for quantitative bioanalysis of small molecules like Loteprednol Etabonate is LC-MS/MS. This technique offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS data, a stable isotope-labeled internal standard is crucial. This compound, a deuterated analog of the parent drug, is the ideal internal standard for these studies. It shares near-identical physicochemical properties with Loteprednol Etabonate, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any variability in the analytical process.
Application of this compound
This compound serves as an internal standard to:
-
Correct for variability in sample preparation: It accounts for analyte loss during extraction from complex biological matrices like ocular tissues and plasma.
-
Normalize for instrument response: It compensates for fluctuations in the LC-MS/MS system's performance.
-
Mitigate matrix effects: It helps to correct for the suppression or enhancement of the analyte's ionization by co-eluting endogenous components of the sample.
By adding a known concentration of this compound to all samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric analysis significantly improves the accuracy, precision, and robustness of the bioanalytical method.
Experimental Protocols
The following are detailed protocols for a typical ocular pharmacokinetic study of a Loteprednol Etabonate ophthalmic formulation in rabbits.
Animal Model and Dosing Protocol
-
Animal Model: New Zealand White or Dutch Belted rabbits are commonly used for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.[3][4][6]
-
Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 7 days before the study.
-
Grouping: Rabbits are randomly assigned to different groups, with each group corresponding to a specific time point for sample collection (n=3-6 eyes per time point).[3][4][6]
-
Dosing:
-
A single, fixed-volume drop (e.g., 35-50 µL) of the Loteprednol Etabonate ophthalmic formulation is administered topically to the conjunctival sac of one or both eyes.[1][3]
-
Care should be taken to avoid stimulating tear production, which can lead to rapid clearance of the drug.
-
The contralateral eye can be used as a control or for a different formulation, depending on the study design.
-
Sample Collection Protocol
-
Time Points: Samples are collected at various time points post-dose to characterize the drug's absorption and elimination phases. Typical time points include 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[3][6]
-
Anesthesia and Euthanasia: At each designated time point, animals are anesthetized, and ocular tissues are collected post-euthanasia.
-
Tissue Collection:
-
Aqueous Humor: A small gauge needle is used to carefully aspirate the aqueous humor from the anterior chamber.
-
Cornea, Conjunctiva, Iris/Ciliary Body, and Retina: These tissues are meticulously dissected from the enucleated eye.
-
Plasma: Blood samples are collected via cardiac puncture or a marginal ear vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
-
Sample Handling and Storage: All collected tissues and plasma samples are immediately frozen and stored at -80°C until analysis to prevent degradation of the analyte.
Sample Preparation and Bioanalysis Protocol (LC-MS/MS)
-
Tissue Homogenization: Ocular tissues are weighed and homogenized in a suitable buffer or solvent.
-
Internal Standard Spiking: A known amount of this compound solution is added to all tissue homogenates, plasma samples, and calibration curve standards.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
An organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.
-
Alternatively, a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) can be performed to extract the analyte and internal standard.
-
-
Evaporation and Reconstitution: The supernatant is transferred, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate Loteprednol Etabonate from other components. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Loteprednol Etabonate and this compound.
-
-
Quantification: The peak area ratio of Loteprednol Etabonate to this compound is used to construct a calibration curve and determine the concentration of Loteprednol Etabonate in the unknown samples.
Data Presentation
The following tables summarize representative pharmacokinetic parameters of Loteprednol Etabonate in various ocular tissues from rabbit studies.
Table 1: Pharmacokinetic Parameters of Loteprednol Etabonate in Rabbit Ocular Tissues Following a Single Topical Dose of a 0.5% Suspension.
| Ocular Tissue | Cmax (ng/g or ng/mL) | AUC (ng·h/g or ng·h/mL) | Tmax (h) |
| Aqueous Humor | ~0.0724 µg/mL | - | 0.5 |
| Cornea | ~1.16 µg/g | - | - |
| Conjunctiva | ~2.06 µg/g | - | - |
| Iris/Ciliary Body | - | - | 0.5 |
| Retina | - | - | 0.5 |
| Data compiled from representative studies.[1][3] Actual values can vary based on the specific formulation and experimental conditions. |
Table 2: Comparison of Pharmacokinetic Parameters for Different Loteprednol Etabonate Formulations in Rabbit Aqueous Humor.
| Formulation | Concentration | Cmax (ng/mL) | AUC (ng·h/mL) |
| LE Suspension (Lotemax®) | 0.5% | ~25 | ~40 |
| LE MPP Suspension | 0.4% | ~75 | ~80 |
| LE Submicron Gel | 0.38% | Significantly Greater than 0.5% Gel | 1.8-fold greater than 0.5% Gel |
| LE Ointment | 0.5% | 0.0293 µg/mL | - |
| Data represents approximate values and fold-changes from comparative studies to illustrate formulation effects.[1][3][6] MPP = Mucus-Penetrating Particle. |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: Experimental workflow for an ocular pharmacokinetic study.
Caption: Principle of quantification using an internal standard.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Loteprednol Etabonate Using Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loteprednol etabonate is a potent corticosteroid used for the treatment of ocular inflammation. Therapeutic drug monitoring (TDM) of loteprednol etabonate is crucial for optimizing dosage, ensuring efficacy, and minimizing potential adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of loteprednol etabonate in biological matrices, specifically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with loteprednol etabonate-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[1]
Mechanism of Action of Loteprednol Etabonate
Loteprednol etabonate exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of various genes involved in the inflammatory process. A key action is the induction of lipocortin-1, an inhibitor of phospholipase A2. By inhibiting phospholipase A2, loteprednol etabonate blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Bioanalytical Method for Therapeutic Drug Monitoring
The following protocol describes a representative LC-MS/MS method for the quantification of loteprednol etabonate in human plasma. This method is based on established principles of bioanalytical method validation for corticosteroids.
Experimental Workflow
The general workflow for the analysis of loteprednol etabonate in plasma samples is depicted below.
References
Application Notes and Protocols for the Analysis of Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loteprednol etabonate is a synthetic corticosteroid used in ophthalmology for its anti-inflammatory properties. Accurate quantification of loteprednol etabonate and its deuterated internal standard, loteprednol etabonate-d3, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice for quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, ensuring accurate and precise results.
Loteprednol etabonate is a lipophilic compound with low aqueous solubility, properties that guide the selection of appropriate sample preparation techniques. The primary goals of sample preparation are to remove interfering substances from the biological matrix (e.g., proteins, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. This document will detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Physicochemical Properties of Loteprednol Etabonate
| Property | Value | Reference |
| Molecular Weight | 466.95 g/mol | |
| LogP | 3.9 | |
| Aqueous Solubility | Very low | |
| Chemical Class | Corticosteroid |
Sample Preparation Protocols
The following protocols are provided as a starting point and may require optimization based on the specific biological matrix and analytical instrumentation. The use of this compound as an internal standard is assumed and should be added to all samples, calibration standards, and quality control samples at a consistent concentration early in the preparation process.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It is effective for plasma and serum samples.
Materials and Reagents:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of reaching 10,000 x g
-
96-well plates or microcentrifuge tubes
-
Vortex mixer
Experimental Protocol:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample, standard, and quality control, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube or well.
-
Mixing: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Final Mixing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial or plate for analysis.
Workflow Diagram:
Caption: Protein Precipitation (PPT) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT, providing a cleaner extract by partitioning the analyte into an immiscible organic solvent.
Materials and Reagents:
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
This compound internal standard spiking solution
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Experimental Protocol:
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a glass tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution.
-
Extraction Solvent Addition: Add 1 mL of MTBE or ethyl acetate to the tube.
-
Extraction: Vortex mix for 5 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Final Mixing and Transfer: Vortex for 30 seconds and transfer to an autosampler vial or plate for LC-MS/MS analysis.
Workflow Diagram:
Application Notes and Protocols for Loteprednol Etabonate-d3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Loteprednol Etabonate-d3 in metabolic research and metabolite profiling. Detailed protocols for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, highlighting the critical role of deuterated internal standards in achieving accurate and reliable results.
Introduction to Loteprednol Etabonate and its Metabolism
Loteprednol etabonate is a corticosteroid designed as a "soft drug," which undergoes predictable and rapid metabolism to inactive metabolites at the site of action, thereby minimizing systemic side effects. The primary metabolic pathway involves hydrolysis of the ester groups. This rapid inactivation makes the study of its pharmacokinetics and metabolic profile crucial for understanding its therapeutic window and safety profile.
The metabolism of Loteprednol Etabonate primarily yields two inactive metabolites:
-
Δ1-cortienic acid etabonate (PJ-91)
-
Δ1-cortienic acid (PJ-90)
Role of this compound in Research
This compound is a deuterated analog of Loteprednol Etabonate. In metabolic research and bioanalysis, it serves as an ideal internal standard for quantitative analysis by LC-MS/MS. The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Physicochemical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.
-
Co-elution: It co-elutes with the analyte, providing the most accurate correction for variations in instrument response.
-
Mass Differentiation: The difference in mass allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.
Quantitative Data
The following table summarizes pharmacokinetic parameters of Loteprednol Etabonate in ocular tissues of New Zealand White rabbits following a single topical administration. While this data was generated for the non-deuterated form, similar studies employing this compound as an internal standard would yield more precise and accurate results.
| Tissue | Formulation | Cmax (ng/g or ng/mL) ± SEM | Tmax (h) | AUC0–12h (ng·h/g or ng·h/mL) ± SEM |
| Cornea | Lotemax® 0.5% | 296 ± 45 | 0.5 | 385 ± 56 |
| LE-MPP 0.4% | 1070 ± 150 | 0.083 | 580 ± 80 | |
| Conjunctiva | Lotemax® 0.5% | 296 ± 38 | 0.5 | 450 ± 60 |
| LE-MPP 0.4% | 780 ± 110 | 0.083 | 480 ± 70 | |
| Aqueous Humor | Lotemax® 0.5% | 6.49 ± 0.9 | 0.5 | 15.2 ± 2.1 |
| LE-MPP 0.4% | 19.5 ± 2.5 | 0.5 | 35.5 ± 4.5 |
Data adapted from a study on ocular pharmacokinetics of a novel Loteprednol Etabonate formulation. LE-MPP refers to a mucus-penetrating particle formulation.
Experimental Protocols
Protocol 1: Quantification of Loteprednol Etabonate in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of Loteprednol Etabonate in biological samples such as plasma, serum, or tissue homogenates.
1. Materials and Reagents:
-
Loteprednol Etabonate analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Loteprednol Etabonate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution. The final concentration should be consistent across all samples.
-
Prepare calibration standards by spiking known concentrations of Loteprednol Etabonate into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of each sample (calibration standards, QCs, and unknown samples), add a fixed volume of the this compound internal standard working solution.
-
Protein Precipitation: Add 3 volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each sample. Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Solid Phase Extraction (Optional): For cleaner samples, an SPE step can be incorporated after protein precipitation or as an alternative. The choice of SPE cartridge and protocol will depend on the specific matrix and analyte properties.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Loteprednol Etabonate: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion. The precursor will be shifted by +3 Da compared to the non-deuterated form.
-
-
Optimize MS parameters such as collision energy and declustering potential for each analyte.
-
5. Data Analysis:
-
Integrate the peak areas for both Loteprednol Etabonate and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Loteprednol Etabonate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolite Profiling of Loteprednol Etabonate
This protocol provides a framework for identifying and semi-quantitatively profiling the metabolites of Loteprednol Etabonate.
1. Sample Collection:
-
Collect biological samples (e.g., plasma, urine, feces, or in vitro incubation media) at various time points after administration of Loteprednol Etabonate.
2. Sample Preparation:
-
Follow a similar extraction procedure as in Protocol 1 to isolate the drug and its metabolites. A broader extraction method may be necessary to capture metabolites with different polarities.
3. LC-MS/MS Analysis for Metabolite Identification:
-
High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS (or product ion scans) to acquire fragmentation data for parent ions.
-
Metabolite Prediction: Predict potential metabolites based on known metabolic pathways for corticosteroids (e.g., hydrolysis, oxidation).
-
Data Mining: Use metabolite identification software to search the acquired data for the predicted masses and fragmentation patterns of potential metabolites. Compare the fragmentation spectra of the metabolites with that of the parent drug to identify common structural fragments.
4. Relative Quantification of Metabolites:
-
If authentic standards for the metabolites are not available, their relative abundance can be estimated by comparing the peak areas of the metabolite ions to the peak area of the internal standard (this compound). This provides a semi-quantitative profile of metabolite formation over time.
Visualizations
Caption: Metabolic pathway of Loteprednol Etabonate.
Caption: Experimental workflow for quantitative analysis.
Troubleshooting & Optimization
Technical Support Center: Loteprednol Etabonate-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Loteprednol Etabonate-d3.
Frequently Asked Questions (FAQs)
Q1: What is Loteprednol Etabonate (LE) and why is its deuterated form (LE-d3) used?
Loteprednol Etabonate is a "soft" corticosteroid designed for localized anti-inflammatory action.[1][2] Its chemical structure includes two ester bonds that are susceptible to hydrolysis, leading to rapid conversion into inactive metabolites.[1] This rapid inactivation minimizes systemic side effects. The deuterated form, this compound, is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of the parent drug in biological samples.
Q2: What are the primary stability concerns for this compound in biological matrices?
The primary stability issue is enzymatic hydrolysis of the ester linkages, particularly in matrices rich in esterases, such as plasma and whole blood.[1] This degradation can occur during sample collection, processing, and storage, leading to underestimation of the analyte concentration. LE has a reported half-life of as short as 9 minutes in rat plasma due to carboxylesterase activity, while it is more stable in human plasma with a half-life of 12 hours due to hydrolysis by paraoxonase.[1]
Q3: Can this compound degrade through other pathways?
Yes, besides enzymatic hydrolysis, LE can degrade under other conditions. Forced degradation studies have shown that it is susceptible to alkaline hydrolysis.[3] Photodegradation is another concern, leading to the formation of rearrangement products.[4][5][6] Therefore, it is crucial to protect samples and standards from light.
Q4: Are there specific issues related to the use of a deuterated internal standard like LE-d3?
While deuterated internal standards are generally considered the gold standard, potential issues can arise. These include isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding matrix or solvent. Although less common for D3-labeled compounds, it's a possibility to consider if unexpected results are observed. It is also important to verify the isotopic purity of the LE-d3 standard.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of LE-d3 | Enzymatic Degradation: Rapid hydrolysis by esterases in plasma or whole blood. | 1. Use Esterase Inhibitors: Add inhibitors like paraoxon or bis(p-nitrophenyl) phosphate to collection tubes before blood draw.[1]2. Immediate Cooling and Processing: Place samples on ice immediately after collection and process to plasma or serum as quickly as possible.3. Low-Temperature Storage: Store samples at -80°C until analysis. |
| Alkaline Hydrolysis: pH of the sample or extraction solvent is too high. | 1. Buffer Samples: Ensure the pH of the biological matrix is controlled, ideally neutral or slightly acidic.2. Control Extraction pH: Use a buffered extraction solvent to maintain a stable pH. | |
| Photodegradation: Exposure of samples or standards to light. | 1. Use Amber Vials: Protect all samples, standards, and extracts from light by using amber vials.2. Minimize Light Exposure: Work under subdued light conditions during sample preparation. | |
| High variability in LE-d3 signal | Inconsistent Sample Handling: Differences in time from collection to processing or storage conditions. | 1. Standardize SOPs: Ensure all samples are handled with consistent timing for processing and freezing.2. Use a Validated Protocol: Follow a well-established and validated protocol for sample collection and preparation. |
| Matrix Effects: Ion suppression or enhancement in the mass spectrometer. | 1. Optimize Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering substances.2. Chromatographic Separation: Ensure baseline separation of LE-d3 from co-eluting matrix components. | |
| Unexpected peaks in chromatogram | Formation of Degradation Products: Hydrolysis or photodegradation products are being detected. | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unexpected peaks and compare them to known degradation products of LE.[7]2. Optimize Chromatography: Adjust the chromatographic method to separate the parent compound from its degradants.[3] |
| Isotopic Exchange: Loss of deuterium from the internal standard. | 1. Evaluate Standard Stability: Assess the stability of the LE-d3 standard in the analytical solvent over time.2. Consider Alternative IS: If isotopic exchange is confirmed, a different internal standard may be necessary. |
Quantitative Data Summary
The following tables summarize key stability and analytical data for Loteprednol Etabonate.
Table 1: Half-life of Loteprednol Etabonate in Different Matrices
| Biological Matrix | Half-life | Predominant Enzyme | Citation |
| Rat Plasma | 9 minutes | Carboxylesterase | [1] |
| Human Plasma | 12 hours | Paraoxonase | [1] |
| Rat Liver Homogenate | Undetectable Hydrolysis | - | [1] |
| Rat Intestine Homogenate | Undetectable Hydrolysis | - | [1] |
Table 2: Example HPLC Method Parameters for LE Analysis
| Parameter | Condition | Citation |
| Column | Inertsil C8, 150 x 4.6 mm, 5 µm | [8] |
| Mobile Phase A | 0.1% v/v formic acid in water | [8] |
| Mobile Phase B | 0.1% v/v formic acid in methanol | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 35°C | [8] |
| Detection Wavelength | 245 nm | [8] |
| Injection Volume | 10 µL | [8] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for LE-d3 Analysis
-
Pre-treatment of Collection Tubes: To prevent enzymatic degradation, add an esterase inhibitor solution (e.g., paraoxon in a suitable solvent) to the blood collection tubes (e.g., K2EDTA tubes) and allow the solvent to evaporate before use.
-
Blood Collection: Draw the required volume of whole blood into the pre-treated tubes.
-
Immediate Cooling: Place the tubes on wet ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled amber polypropylene tubes.
-
Storage: Immediately store the plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
-
Thawing: Thaw the plasma samples on ice.
-
Aliquoting: Aliquot a known volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a small volume of the LE-d3 internal standard solution in a suitable organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile or methanol) to precipitate the plasma proteins. A common ratio is 3:1 or 4:1 (solvent to plasma).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Visualizations
Caption: Enzymatic degradation pathway of this compound in plasma.
Caption: Recommended workflow for the analysis of this compound.
Caption: Troubleshooting logic for low LE-d3 recovery.
References
- 1. Development of simultaneous quantification method of loteprednol etabonate (LE) and its acidic metabolites, and analysis of LE metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Use of Cyclodextrin Complexes for Enhanced Stability, Anti-inflammatory Efficacy, and Ocular Bioavailability of Loteprednol Etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Isolation and structure elucidation of the major photodegradation products of loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural evaluation of degradation products of Loteprednol using LC-MS/MS: Development of an HPLC method for analyzing process-related impurities of Loteprednol | Semantic Scholar [semanticscholar.org]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
minimizing isotopic exchange in Loteprednol Etabonate-d3 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic exchange during Loteprednol Etabonate-d3 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Loteprednol Etabonate, an ophthalmic corticosteroid.[1][2] In research, it is primarily used as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic studies and therapeutic drug monitoring.[2][3] The deuterium labeling allows for differentiation from the endogenous compound by mass spectrometry, leading to more accurate and precise quantification.[3]
Q2: What is isotopic exchange and why is it a concern in this compound studies?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a significant concern as it can compromise the isotopic purity of this compound, leading to inaccurate quantification in mass spectrometry-based assays. The loss of the deuterium label can cause the internal standard to be indistinguishable from the non-labeled analyte.
Q3: Where is the deuterium label located on the this compound molecule?
The deuterium atoms in commercially available this compound are typically located on the ethyl group of the etabonate side chain. Specifically, the synonyms indicate the labeling is on the 17α-ethoxycarbonyloxy group.[3][4]
Q4: Under what conditions is isotopic exchange most likely to occur?
Isotopic exchange is most likely to occur in the presence of protic solvents (e.g., water, methanol) and is catalyzed by acidic or basic conditions. Elevated temperatures can also accelerate the rate of exchange. For Loteprednol Etabonate, which is known to be sensitive to alkaline conditions, basic environments pose a significant risk for both degradation and isotopic exchange.[5]
Troubleshooting Guide: Minimizing Isotopic Exchange
This guide provides solutions to common issues encountered during the handling and analysis of this compound.
Issue 1: Loss of Isotopic Purity in Prepared Samples
Symptoms:
-
Inconsistent internal standard response in LC-MS analysis.
-
Appearance of a peak at the mass of the non-deuterated Loteprednol Etabonate when only the deuterated standard is injected.
-
Lower than expected isotopic enrichment as determined by high-resolution mass spectrometry.[6][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent-Mediated Exchange | Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and reconstitution whenever possible. If aqueous solutions are necessary, use D₂O-based buffers to maintain the deuterium label. |
| pH-Induced Exchange | Avoid strongly acidic or basic conditions. Loteprednol Etabonate is particularly susceptible to degradation in alkaline environments.[5] Maintain the pH of aqueous solutions as close to neutral as possible, or slightly acidic (pH 2.5-4) which is often optimal for minimizing back-exchange in LC-MS.[5][8] |
| Temperature Effects | Prepare and store samples at low temperatures. Perform all sample manipulations on ice or in a cooled environment. Store stock solutions and prepared samples at -20°C or -80°C.[2] |
| Extended Exposure to Protic Solvents | Minimize the time samples spend in aqueous or other protic solvents before analysis. Expedite the analytical workflow from sample preparation to injection. |
Issue 2: Isotopic Exchange During LC-MS Analysis
Symptoms:
-
Broadening or tailing of the this compound peak.
-
In-source exchange observed in the mass spectrometer.
-
Gradual loss of deuterium signal over a sequence of injections.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Mobile Phase Composition | If possible, use mobile phases with a high percentage of organic solvent. If aqueous mobile phases are required, consider using D₂O-based buffers, though this can be costly. |
| Elevated Column Temperature | Maintain the HPLC column at a low temperature. Sub-zero chromatography (e.g., -20°C) has been shown to significantly reduce back-exchange.[9] |
| Long Chromatographic Run Times | Optimize the LC method to achieve a short run time, minimizing the residence time of the analyte on the column and in the mobile phase.[5][8] |
| Mass Spectrometer Source Conditions | Optimize the ion source parameters (e.g., temperature, gas flow) to minimize in-source back-exchange. Lowering the source temperature can be beneficial.[5] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage of Neat Compound: Store the solid this compound at a controlled room temperature between 15°C and 25°C (59°F and 77°F), protected from moisture.[10][11] For long-term storage, consider storing in a desiccator.
-
Preparation of Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and potential degradation.
-
Handling: When preparing dilutions, work quickly and keep solutions on ice to minimize exposure to ambient moisture and temperature.
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Isotopic Exchange
-
Extraction: If performing a liquid-liquid extraction from a biological matrix, use a water-immiscible aprotic solvent like ethyl acetate or methyl tert-butyl ether.
-
Evaporation: After extraction, evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent with a high percentage of organic content (e.g., 90% acetonitrile/10% water) immediately before injection.
-
Workflow Visualization:
Caption: Workflow for minimizing isotopic exchange during sample preparation.
Signaling Pathways and Logical Relationships
Factors Influencing Isotopic Exchange
The following diagram illustrates the key factors that can lead to the loss of the deuterium label from this compound and the recommended mitigation strategies.
Caption: Key factors promoting isotopic exchange and their mitigation.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. fishersci.com [fishersci.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imprimisrx.com [imprimisrx.com]
- 11. armaspharmaceuticals.com [armaspharmaceuticals.com]
Technical Support Center: Loteprednol Etabonate-d3 Degradation and Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Loteprednol Etabonate-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Loteprednol Etabonate?
A1: Loteprednol Etabonate is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. The primary pathways involve the hydrolysis of the ester groups at the C-17α and C-17β positions. Under alkaline conditions, the degradation is particularly rapid. Photodegradation leads to complex rearrangements of the steroid structure.
Q2: How does the deuterium labeling in this compound affect its degradation?
A2: While specific degradation pathway studies on this compound are not extensively published, the deuterium labeling on the etabonate group is expected to exhibit a kinetic isotope effect. This effect can slow down the rate of metabolic and chemical degradation pathways that involve the cleavage of the carbon-deuterium bond. Therefore, this compound may exhibit greater stability compared to its non-deuterated counterpart under certain conditions.
Q3: What are the common impurities associated with Loteprednol Etabonate?
A3: Common impurities can be categorized as process-related impurities (from synthesis) and degradation products. Some of the known impurities include PJ-90 (Δ1-cortienic acid), PJ-91 (Δ1-cortienic acid etabonate), LE-11-keto, and LE-methyl ester. Other potential impurities are listed in the impurity analysis section of this document.
Q4: I am observing unexpected peaks in my chromatogram during the analysis of this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation: The sample may have degraded due to improper storage or handling. Exposure to light, extreme pH, or high temperatures can cause degradation.
-
Impurities: The unexpected peaks could be process-related impurities from the synthesis of the drug substance.
-
Mobile Phase: The mobile phase composition might not be optimal for separating all components, or it could be contaminated.
-
Column Issues: The column may be overloaded, or it may have lost its efficiency.
-
Sample Matrix Effects: If you are analyzing a formulated product, excipients might interfere with the analysis.
Q5: My this compound sample shows a decrease in purity over time, even when stored in the dark at low temperatures. What could be the reason?
A5: While dark and cold storage minimizes photodegradation and thermal degradation, hydrolysis can still occur, especially if the sample is exposed to moisture. Ensure the sample is stored in a tightly sealed container with a desiccant. The inherent stability of the molecule, even under optimal storage conditions, will result in some level of degradation over an extended period.
Troubleshooting Guides
Issue 1: Poor Separation of Impurities from the Main Peak
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The addition of a small amount of acid (e.g., acetic acid, formic acid) can improve peak shape. |
| Incorrect Column | Ensure you are using a suitable column. Phenyl and C8 columns have been shown to be effective for separating Loteprednol Etabonate and its impurities. |
| Suboptimal Flow Rate or Temperature | Adjust the flow rate and column temperature. A lower flow rate can improve resolution, and adjusting the temperature can alter selectivity. |
| Gradient Elution Not Optimized | If using a gradient method, ensure the gradient profile is optimized to resolve closely eluting peaks. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality solvent delivery system. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Degradation Pathways and Impurity Analysis
Forced Degradation Studies Summary
Forced degradation studies are crucial for understanding the stability of Loteprednol Etabonate. The following table summarizes typical conditions and observations.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 0.25 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 N NaOH (cold) for 0.25 hours | Extremely sensitive, significant degradation. |
| Oxidative Degradation | 30% H₂O₂ at 60°C for 0.5 hours | Significant degradation observed. |
| Thermal Degradation | Solid: 110°C for 24 hoursSolution: 100°C for 24 hours | Stable in solid form, significant degradation in solution. |
| Photodegradation | Exposure to daylight for 24 hours | Significant degradation observed. |
Known Impurities and Degradation Products
| Impurity Name | Type | Notes |
| PJ-90 (Δ1-cortienic acid) | Metabolite/Degradant | Inactive metabolite. |
| PJ-91 (Δ1-cortienic acid etabonate) | Metabolite/Degradant | Inactive metabolite. |
| LE-11-keto | Process/Degradant | |
| LE-methyl ester | Process/Degradant | |
| Loteprednol Dimer | Process Impurity | |
| 1,2-Dihydro Loteprednol Etabonate | Process Impurity | |
| Photodegradation Product 1 | Degradant | chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-5α-methyl-2-oxo-19-norandrosta-1(10),3-diene-17β-carboxylate |
| Photodegradation Product 2 | Degradant | chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-1-methyl-3-oxo-6(5→10α)-abeo-19-norandrosta-1,4-diene-17β-carboxylate |
| Photodegradation Product 3 | Degradant | chloromethyl 1β,11β-epoxy-17α-ethoxycarbonyloxy-2-oxo-10α-androsta-4-ene-17β-carboxylate |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of Loteprednol Etabonate in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: Agilent Technologies Zorbax Eclipse XDB-Phenyl, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Water:Acetonitrile:Acetic Acid (34.5:65.0:0.5, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 244 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of Loteprednol Etabonate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
3. Sample Preparation (for Ophthalmic Suspension):
-
Accurately weigh an amount of suspension equivalent to about 5 mg of Loteprednol Etabonate into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter through a 0.45 µm filter before injection.
4. System Suitability:
-
Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
The tailing factor for the Loteprednol Etabonate peak should not be more than 1.5.
-
The theoretical plates should be more than 2000.
Protocol 2: Forced Degradation Study Workflow
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 48 hours.
3. Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method (as described in Protocol 1 or similar).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for impurity analysis of this compound.
improving peak shape and resolution for Loteprednol Etabonate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Loteprednol Etabonate-d3. The focus is on improving peak shape and resolution for reliable and accurate quantification.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, offering potential causes and systematic solutions.
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape is a frequent issue in liquid chromatography. For this compound, the primary causes of peak tailing or fronting include:
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Secondary Interactions: Residual silanol groups on the surface of C18 or C8 columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte, contributing to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Column Degradation: Voids in the column packing or a contaminated guard column can distort peak shape.
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Q2: My this compound peak is tailing. How can I improve its symmetry?
Peak tailing is often characterized by an asymmetry factor greater than 1. Here are step-by-step recommendations to improve peak symmetry:
-
Optimize Mobile Phase pH: The addition of a small amount of an acid, such as formic acid or acetic acid (typically 0.1% v/v), to the mobile phase can suppress the ionization of residual silanols on the stationary phase, thereby reducing peak tailing.
-
Select an Appropriate Column: Consider using a column with a different stationary phase, such as a phenyl column, which can offer different selectivity and improved peak shape for corticosteroids. End-capped columns are also designed to minimize silanol interactions.
-
Adjust Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The choice of solvent can influence peak shape.
-
Lower the Injection Volume or Concentration: Dilute the sample to check for column overload. If peak shape improves with a more dilute sample, adjust the sample concentration accordingly.
-
Increase Column Temperature: A moderate increase in column temperature (e.g., to 35-40°C) can improve peak symmetry by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Employ a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing. Ensure the guard column is not expired or clogged.
Q3: I am observing peak fronting for my this compound peak. What should I do?
Peak fronting, where the asymmetry factor is less than 1, is typically caused by:
-
Column Overload: This is the most common cause. Reduce the amount of sample injected onto the column.
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Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Injecting in a much stronger solvent can lead to distorted, fronting peaks.
-
Channeling in the Column: This may indicate a poorly packed column bed. If other troubleshooting steps fail, it may be necessary to replace the column.
Q4: How can I improve the resolution between this compound and other components in my sample?
Improving resolution is key for accurate quantification, especially in the presence of impurities or metabolites. Consider the following strategies:
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Optimize the Mobile Phase Gradient: If using a gradient method, adjusting the gradient slope can significantly impact resolution. A shallower gradient will increase the separation time and generally improve the resolution between closely eluting peaks.
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Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and improve the resolution of co-eluting peaks.
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Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.
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Select a Different Stationary Phase: A column with a different chemistry (e.g., C8, Phenyl) can provide a different elution order and better separation.
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Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
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Increase the Column Length or Decrease the Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and enhance resolution.
Q5: I am using a deuterated internal standard (this compound) with LC-MS/MS and see a slight retention time shift compared to the non-deuterated analyte. Is this normal and how should I handle it?
Yes, a small retention time shift between a deuterated internal standard and its non-deuterated analog can occur, particularly with a higher number of deuterium substitutions. This is due to the slightly different physicochemical properties imparted by the heavier isotope.
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Integration is Key: Ensure that your integration software is correctly defining the peak start and end times for both the analyte and the internal standard. The peak widths should be consistent.
-
Co-elution is Ideal: While a minor shift is acceptable, significant separation is undesirable as it can lead to differential matrix effects. The goal is for the peaks to co-elute as closely as possible to ensure that both the analyte and the internal standard experience the same ionization suppression or enhancement.[1]
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Method Optimization: If the separation is problematic, you may need to adjust the chromatographic conditions (e.g., gradient slope, temperature) to minimize the retention time difference.
Experimental Protocols
Below are detailed methodologies for common experiments related to the analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for Loteprednol Etabonate
This protocol is a general starting point for method development and can be adapted for this compound.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: Inertsil C8 (150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% v/v Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% v/v Formic Acid in Methanol.[2]
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually decrease the percentage of Mobile Phase A over a set time to elute the analyte. A typical gradient might go from 45% B to 80% B in 25 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
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Detection Wavelength: 245 nm.[2]
-
Injection Volume: 10 µL.[2]
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Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (50:50 v/v).
Data Presentation
The following tables summarize quantitative data from various analytical methods for Loteprednol Etabonate, which can serve as a reference for method development for its deuterated analog.
Table 1: Comparison of Chromatographic Conditions for Loteprednol Etabonate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C8, 150 x 4.6 mm, 5µm[2] | Zorbax Eclipse XDB-Phenyl, 250 x 4.6 mm, 5µm | Grace C18, 250 x 4.6 mm, 5µm[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol[2] | Water:Acetonitrile:Acetic Acid (34.5:65.0:0.5, v/v/v) | Acetonitrile:Phosphate Buffer (pH 4) (65:35)[3] |
| Elution Mode | Gradient[2] | Isocratic | Isocratic[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min | 1.0 mL/min[3] |
| Temperature | 35°C[2] | Room Temperature | Not Specified |
| Detection | 245 nm[2] | 244 nm | 271 nm[3] |
| Retention Time | ~15 min[2] | Not Specified | 7.13 min[3] |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Workflow for improving chromatographic resolution.
References
Technical Support Center: Overcoming Solubility Challenges with Loteprednol Etabonate-d3 in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with Loteprednol Etabonate-d3 during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, similar to its non-deuterated form, is a lipophilic compound. It is practically insoluble in aqueous solutions like water or buffers alone. However, it exhibits good solubility in various organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
Commonly used organic solvents for dissolving this compound include dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[1] Stock solutions are typically prepared in these solvents at high concentrations.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What should I do?
This is a common issue due to the poor aqueous solubility of the compound. Here are several strategies to overcome this:
-
Reduce the final concentration of the compound: The precipitation may be due to exceeding the solubility limit in the final assay medium. Try lowering the final concentration of this compound.
-
Decrease the percentage of organic solvent: While seemingly counterintuitive, adding a high concentration of the organic stock solution to the aqueous buffer can cause the compound to crash out. It's crucial to ensure the final concentration of the organic solvent is as low as possible and compatible with your assay system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
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Use a pre-mixed solvent system: Instead of adding the organic stock directly to the aqueous buffer, try preparing an intermediate dilution in a mixture of the organic solvent and the aqueous buffer. For example, a 1:1 solution of ethanol and PBS can be used.[1]
-
Incorporate solubilizing agents: For cell-based assays, consider using a formulation with biocompatible solubilizing agents like cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants.[2]
-
Vortex during dilution: When diluting the stock solution, vortex the aqueous buffer to ensure rapid mixing and dispersion, which can help prevent localized high concentrations and subsequent precipitation.
Q4: What is the maximum recommended storage time for aqueous solutions of this compound?
Aqueous solutions of Loteprednol Etabonate are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO are generally stable for longer periods when stored properly at -20°C or -80°C.
Q5: How can I improve the solubility of this compound for in vivo studies?
For in vivo applications, formulation strategies such as nanoemulsions, nanodispersions, or the use of co-solvents and cyclodextrins are often employed to enhance the solubility and bioavailability of poorly water-soluble compounds like Loteprednol Etabonate.
Data Presentation
Table 1: Solubility of Loteprednol Etabonate in Various Solvents
| Solvent System | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Water | Very low/sparingly soluble | [2] |
| Acetonitrile:Water (50:50 v/v) | Sufficient for preparing a 200 µg/mL solution for HPLC analysis. | [3] |
Note: The solubility of the deuterated form (d3) is expected to be very similar to the non-deuterated Loteprednol Etabonate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (FW: ~470.0 g/mol , adjust based on the certificate of analysis)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.47 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed containers.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: When diluting, add the stock solution to the cell culture medium while vortexing to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your specific cell line (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
Protocol 3: Sample Preparation for HPLC Analysis
Materials:
-
This compound sample
-
Mobile phase (e.g., water:acetonitrile:acetic acid 34.5:65.0:0.5, v/v/v)[4]
-
0.22 µm or 0.45 µm syringe filters
Procedure:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume in a volumetric flask.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[4][5]
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
Troubleshooting Workflow for Solubility Issues
References
impact of photodegradation on Loteprednol Etabonate-d3 stability
Welcome to the Stability Nexus, your dedicated resource for troubleshooting and guidance on the stability of Loteprednol Etabonate-d3. This center provides researchers, scientists, and drug development professionals with detailed information to navigate the challenges of photodegradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of photodegradation on this compound?
Loteprednol Etabonate (LE) is susceptible to photodegradation, and it is anticipated that the deuterated form, this compound, will exhibit similar instability. Exposure to light, particularly UV radiation, can lead to the formation of several degradation products through molecular rearrangement.[1][2] The degradation profile can vary depending on the physical state of the compound (solid state vs. solution) and the solvent used.[1][2]
Q2: What are the primary photodegradation products of Loteprednol Etabonate?
Studies on Loteprednol Etabonate have identified several major photodegradation products. In the solid state and in aqueous suspension, three main rearrangement products are formed.[1][2] However, in an aqueous acetonitrile solution, the degradation profile changes, with one of those products becoming the major degradant while the other two are not detected.[1]
Q3: How can I monitor the photodegradation of this compound in my samples?
The most common and effective method for monitoring the photodegradation of Loteprednol Etabonate and its related substances is High-Performance Liquid Chromatography (HPLC).[1][3][4][5][6] A stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formation of impurities.
Q4: Are there validated HPLC methods available for Loteprednol Etabonate stability testing?
Yes, several validated stability-indicating RP-HPLC methods have been published for the determination of Loteprednol Etabonate in the presence of its degradation products.[3][6][7][8] These methods typically utilize a C8 or phenyl column with a mobile phase consisting of a water-acetonitrile-acetic acid mixture and UV detection at approximately 244 nm.[3][6][7][8]
Q5: What are the recommended conditions for conducting forced degradation studies on this compound?
Forced degradation studies, as recommended by ICH guidelines, are crucial for understanding the stability of a drug substance.[9][10] For photostability, this involves exposing the drug substance to a controlled light source. Other stress conditions to consider include acid and alkali hydrolysis, oxidation, and thermal stress to ensure the analytical method is truly stability-indicating.[3][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Studies
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Compare the chromatogram of a light-exposed sample with a protected (dark control) sample. The appearance of new peaks or a decrease in the main peak area in the exposed sample suggests photodegradation.
-
Solution: Protect samples from light during preparation, storage, and analysis. Use amber vials or cover containers with aluminum foil.
-
-
Possible Cause 2: Interaction with Excipients.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions.
-
Solution: If peaks are observed at the same retention times as the unexpected peaks in the drug product, this indicates excipient degradation or interaction. Further investigation into the compatibility of the drug with specific excipients is necessary.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Review sample preparation procedures and ensure the cleanliness of all glassware and equipment. Analyze a blank (mobile phase) injection to check for system contamination.
-
Solution: Implement rigorous cleaning protocols and use high-purity solvents and reagents.
-
Issue 2: Poor Resolution Between this compound and its Degradation Products
-
Possible Cause 1: Suboptimal HPLC Method.
-
Troubleshooting Step: Review the parameters of your current HPLC method, including the column, mobile phase composition, flow rate, and temperature.
-
Solution: Modify the HPLC method to improve separation. This could involve adjusting the mobile phase gradient, changing the pH of the aqueous phase, or trying a different stationary phase (e.g., a phenyl or C18 column).
-
-
Possible Cause 2: Co-elution of Degradants.
-
Troubleshooting Step: Employ a peak purity analysis using a photodiode array (PDA) detector to assess if the main peak is spectrally homogeneous.
-
Solution: If peak impurity is detected, further method development is required to resolve the co-eluting species. This may involve exploring different chromatographic selectivities.
-
Quantitative Data Summary
Table 1: Identified Photodegradation Products of Loteprednol Etabonate
| Degradation Product Name | Observed in Solid State/Aqueous Suspension | Observed in Aqueous Acetonitrile Solution | Reference |
| chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-5α-methyl-2-oxo-19-norandrosta-1(10),3-diene-17β-carboxylate | Yes | No | [1][2] |
| chloromethyl 17α-ethoxycarbonyloxy-11β-hydroxy-1-methyl-3-oxo-6(5→10α)-abeo-19-norandrosta-1,4-diene-17β-carboxylate | Yes | No | [1][2] |
| chloromethyl 1β,11β-epoxy-17α-ethoxycarbonyloxy-2-oxo-10α-androsta-4-ene-17β-carboxylate | Yes | Yes (Major Product) | [1][2] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is based on ICH Q1B guidelines for photostability testing.[9][10]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Prepare solid samples by spreading a thin layer of the powder on a chemically inert, transparent surface.
-
Prepare a "dark control" sample for each condition by wrapping the sample container in aluminum foil.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that provides both UV and visible light.
-
The light source should comply with ICH Q1B specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Analyze the dark control samples at each time point to separate photolytic degradation from thermal degradation.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Evaluate any changes in physical properties, such as appearance, color, and clarity (for solutions).
-
Protocol 2: Stability-Indicating HPLC Method for Loteprednol Etabonate
This protocol is a composite based on published methods.[3][6][7][8]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Agilent Technologies Zorbax Eclipse XDB-Phenyl, 5 µm, 4.6 x 250 mm (or equivalent).[3][6][7]
-
Mobile Phase: Water:Acetonitrile:Acetic Acid (34.5:65.0:0.5, v/v/v).[3][6][7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard and sample solutions of known concentrations in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the peaks based on the retention times and peak areas of the standard.
-
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Simplified photodegradation pathways of this compound.
References
- 1. Isolation and structure elucidation of the major photodegradation products of loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated specific stability-indicating RP-HPLC assay method for the determination of loteprednol etabonate in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Validation & Comparative
comparative pharmacokinetic profile of Loteprednol Etabonate and Loteprednol Etabonate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Loteprednol Etabonate and its deuterated analogue, Loteprednol Etabonate-d3. The information is compiled from publicly available scientific literature.
Executive Summary
Loteprednol Etabonate is a well-characterized corticosteroid designed as a "soft drug" for localized treatment, particularly in ophthalmology. Its rapid metabolism to inactive metabolites minimizes systemic side effects. While the deuterated form, this compound, is available as a research chemical, extensive searches of scientific literature did not yield any publicly available in vivo or in vitro pharmacokinetic data for direct comparison. Deuteration is a strategy sometimes employed in drug development to potentially alter metabolic pathways and improve pharmacokinetic properties; however, without experimental data for this compound, any such effects remain hypothetical.
This guide, therefore, presents the established pharmacokinetic profile of Loteprednol Etabonate and provides a framework for the experimental evaluation of its deuterated analogue, should such data become available.
Data Presentation: Pharmacokinetics of Loteprednol Etabonate
The following tables summarize the pharmacokinetic parameters of Loteprednol Etabonate from studies in various species and administration routes.
Table 1: Ocular Pharmacokinetics of Loteprednol Etabonate in Rabbits
| Formulation | Tissue | Cmax (ng/g or ng/mL) | Tmax (h) | AUC (ng·h/g or ng·h/mL) |
| 0.5% Suspension | Aqueous Humor | ~1.3 | 0.5 | ~2.5 |
| 0.5% Suspension | Cornea | ~25 | 0.083 | ~50 |
| 0.5% Suspension | Conjunctiva | ~15 | 0.083 | ~30 |
| 0.4% MPP Suspension | Aqueous Humor | ~3.9 | 0.5 | ~5.0 |
| 0.4% MPP Suspension | Cornea | ~90 | 0.083 | ~75 |
| 0.4% MPP Suspension | Conjunctiva | ~39 | 0.083 | Not Reported |
Data compiled from a study comparing a standard suspension to a mucus-penetrating particle (MPP) formulation. This illustrates how formulation can significantly impact ocular pharmacokinetics.
Table 2: Systemic Pharmacokinetics of Loteprednol Etabonate
| Species | Administration Route | Dose | Cmax | Tmax | Half-life (t½) |
| Human | Ocular | 0.5% suspension (1 drop/eye, 8x/day) | < 1 ng/mL | Not Applicable | Not Determined |
| Dog | Intravenous | 5 mg/kg | Not Reported | Not Reported | 2.8 hours |
Systemic exposure to Loteprednol Etabonate after topical ocular administration in humans is generally below the limit of quantitation (<1 ng/mL).[1]
Experimental Protocols
A representative experimental protocol for determining the ocular pharmacokinetics of a Loteprednol Etabonate formulation is described below. A similar methodology could be applied to a comparative study involving this compound.
Objective: To determine the concentration-time profile of Loteprednol Etabonate in various ocular tissues and plasma following topical administration.
Materials:
-
Test subjects (e.g., New Zealand White rabbits)
-
Loteprednol Etabonate formulation
-
Anesthesia agents
-
Sample collection tools (e.g., microcapillary tubes, surgical instruments)
-
Analytical instrumentation (e.g., Liquid Chromatography with Tandem Mass Spectrometry, LC-MS/MS)
Methodology:
-
Animal Dosing: A single, fixed volume of the test formulation is administered topically to the eyes of the test subjects.
-
Sample Collection: At predetermined time points post-administration (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 12h), animals are euthanized, and ocular tissues (aqueous humor, cornea, conjunctiva) and blood are collected.
-
Sample Processing: Tissues are homogenized, and all samples undergo extraction procedures (e.g., protein precipitation, liquid-liquid extraction) to isolate the analyte.
-
Analytical Quantification: The concentration of Loteprednol Etabonate in each sample is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualization
Signaling Pathway
Loteprednol Etabonate, as a corticosteroid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
References
Validating Loteprednol Etabonate-d3 for GLP Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Loteprednol Etabonate-d3 against alternative internal standards for use in Good Laboratory Practice (GLP) compliant bioanalytical studies. The inclusion of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision.[1][2] This document outlines the experimental validation process, presents comparative data, and illustrates the underlying scientific principles.
Superiority of Deuterated Internal Standards
In bioanalytical method development, particularly for regulatory submissions, the choice of internal standard (IS) is critical. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte. This structural similarity ensures they co-elute with the analyte and experience similar matrix effects, leading to more reliable and reproducible data.[1]
Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[1] The use of a surrogate or non-isotope labeled IS carries a higher risk of compromised assay performance, which can lead to study delays and regulatory scrutiny.[1]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Table 1: Expected Performance Comparison of Internal Standards for Loteprednol Etabonate Analysis
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analogue) | Rationale |
| Co-elution with Analyte | Yes | Unlikely | This compound has nearly identical chromatographic behavior to the parent drug, ensuring it is subjected to the same matrix effects at the same time.[2] A structural analogue will have different retention times. |
| Matrix Effect Compensation | High | Low to Moderate | Because it co-elutes, this compound effectively normalizes for ion suppression or enhancement caused by the biological matrix, a key reason for its use.[1] A non-deuterated IS eluting at a different time will not experience the same matrix effects. |
| Extraction Recovery | Identical to Analyte | Different from Analyte | The minor mass difference in this compound does not significantly alter its partitioning behavior during sample preparation, leading to comparable extraction recovery. |
| Ionization Efficiency | Very Similar to Analyte | Different from Analyte | The ionization efficiency of the deuterated standard is nearly identical to the unlabeled analyte in mass spectrometry. |
| Assay Robustness & Reliability | High | Moderate to Low | The use of a deuterated IS leads to a more robust and reliable assay with lower rejection rates for analytical runs.[2] |
| Regulatory Acceptance | Highly Favorable | May Require Justification | The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies.[1] |
Bioanalytical Method Validation for Loteprednol Etabonate in a GLP Study
A robust and reliable bioanalytical method is a cornerstone of any GLP study. The following table summarizes typical validation parameters for a Loteprednol Etabonate assay based on published methods, which would be further enhanced by the use of this compound.
Table 2: Summary of Bioanalytical Method Validation Parameters for Loteprednol Etabonate
| Validation Parameter | Typical Acceptance Criteria (as per FDA/ICH Guidelines) | Example Data from Published Loteprednol Etabonate Assays |
| Linearity (r²) | ≥ 0.99 | > 0.998[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 60 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±2%[3] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 2%[3] |
| Recovery (%) | Consistent, precise, and reproducible | 99.00% to 101.79%[3] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | To be evaluated with this compound to confirm minimal impact. |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of nominal | To be demonstrated for both Loteprednol Etabonate and this compound in the relevant biological matrix. |
Experimental Protocols
Bioanalytical Method Validation Protocol using LC-MS/MS
This protocol outlines the key steps for validating a bioanalytical method for the quantification of Loteprednol Etabonate in a biological matrix (e.g., plasma) using this compound as the internal standard, in compliance with GLP principles.
a. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Loteprednol Etabonate and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Loteprednol Etabonate by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration.
b. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix with the working standard solutions to prepare calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
c. Sample Extraction (Protein Precipitation):
-
To an aliquot of the biological matrix sample (calibration standard, QC, or study sample), add the internal standard working solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: As optimized for the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Loteprednol Etabonate and this compound.
e. Validation Experiments:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: Analyze the calibration standards in triplicate on three different days to establish the calibration curve and determine the linear range.
-
Accuracy and Precision: Analyze the QC samples at three levels in six replicates on three different days (intra-day and inter-day).
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term at room temperature, long-term at -80°C, and post-preparative in the autosampler).
Visualizations
Glucocorticoid Receptor Signaling Pathway
Loteprednol Etabonate, as a corticosteroid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway of Loteprednol Etabonate.
Bioanalytical Method Validation Workflow
The following diagram illustrates the logical flow of a GLP-compliant bioanalytical method validation.
Caption: Workflow for GLP bioanalytical method validation.
References
A Comparative Guide to Loteprednol Etabonate-d3 and Loteprednol Etabonate-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of Loteprednol Etabonate, a corticosteroid used in ophthalmology, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. Deuterated analogs, such as Loteprednol Etabonate-d3 and Loteprednol Etabonate-d5, are commonly employed for this purpose in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides an objective comparison of these two internal standards, supported by a summary of typical experimental data and detailed protocols, to aid researchers in selecting the appropriate standard for their analytical needs.
The Role and Theoretical Comparison of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS analysis.[1][2][3] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1][2][3] This co-elution and similar behavior help to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[2]
The primary theoretical difference between this compound and Loteprednol Etabonate-d5 lies in the number of deuterium atoms incorporated into the molecule. This seemingly minor difference can have practical implications due to the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in chromatographic retention time, with the deuterated compound sometimes eluting slightly earlier than the non-deuterated analyte.[4]
Key Considerations:
-
Degree of Deuteration and Isotope Effect: A higher degree of deuteration (as in -d5 compared to -d3) can potentially lead to a more pronounced isotope effect, resulting in a greater chromatographic separation from the analyte. While a slight separation is manageable, a significant difference in retention times could mean that the analyte and the internal standard experience different matrix effects, which could compromise the accuracy of the results.[4]
-
Metabolic Stability: The position of the deuterium labels is critical. If the labels are on a part of the molecule that is susceptible to metabolic transformation, there is a risk of losing the deuterium atoms in vivo, which would render the internal standard ineffective. Both this compound and -d5 are designed to have the deuterium labels in stable positions.
-
Mass Shift: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to minimize the risk of isotopic cross-talk, where the isotopic peaks of the analyte interfere with the signal of the internal standard. Both -d3 and -d5 provide a sufficient mass shift.
Ultimately, the choice between this compound and Loteprednol Etabonate-d5 may depend on the specific analytical method and the matrix being analyzed. It is crucial to validate the performance of the chosen internal standard thoroughly.
Performance Data in Bioanalytical Methods
| Validation Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1 ng/mL in plasma/aqueous humor |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by the IS |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Loteprednol Etabonate in a biological matrix (e.g., plasma or aqueous humor) using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Thaw biological samples and quality control (QC) samples on ice.
-
To a 100 µL aliquot of each sample, add 10 µL of the internal standard working solution (e.g., this compound or -d5 at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Loteprednol Etabonate: To be optimized, e.g., m/z 467.2 -> 311.1
-
This compound: To be optimized, e.g., m/z 470.2 -> 311.1
-
Loteprednol Etabonate-d5: To be optimized, e.g., m/z 472.2 -> 311.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow and the rationale for using an internal standard.
References
Inter-Laboratory Validation of Loteprednol Etabonate-d3 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Loteprednol Etabonate-d3 (LE-d3), a critical internal standard in the bioanalysis of the corticosteroid Loteprednol Etabonate (LE). While no formal inter-laboratory validation studies for LE-d3 quantification have been published, this document outlines a framework for such a validation. It draws upon established single-laboratory validation parameters for LE and proposes a protocol for a comprehensive inter-laboratory comparison. The primary methodologies discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of LE and its metabolites.[1][2]
Methodology Comparison
The quantification of LE and, by extension, the use of LE-d3 as an internal standard, predominantly relies on two analytical techniques: HPLC and LC-MS/MS. Each method offers distinct advantages and is suited for different analytical challenges.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the quantification of LE in pharmaceutical formulations.[1][3][4][5][6] These methods are robust and provide accurate and precise measurements.[1][5] HPLC with UV detection is a common approach, with detection wavelengths typically around 244-245 nm.[1][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying LE in biological matrices like plasma or ocular tissues, LC-MS/MS is the method of choice.[2][7][8] This technique allows for the direct and precise quantification of LE and its internal standard, LE-d3.[2]
The following table summarizes typical performance characteristics for these methods based on single-laboratory validations of LE, which would be expected to be similar in an inter-laboratory study for LE-d3.
| Parameter | HPLC Method | LC-MS/MS Method |
| Linearity Range | 50 - 400 µg/mL[1] | 0.02 ng/mL - 100 ng/mL (matrix dependent)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 |
| Accuracy (% Recovery) | 99.00% - 101.79%[4] | Typically within 85-115% |
| Precision (% RSD) | Intraday: < 2%, Interday: < 2%[4] | Typically < 15% |
| Limit of Quantification (LOQ) | 180 ng/mL[4] | 0.01 - 2.0 ng/g (matrix dependent)[2] |
| Internal Standard | Not always used | This compound |
Experimental Protocols
Below are detailed experimental protocols for the quantification of Loteprednol Etabonate, which would be adapted for an inter-laboratory validation of LE-d3 quantification.
Proposed HPLC Method for Inter-Laboratory Validation
This protocol is based on established methods for the analysis of Loteprednol Etabonate in pharmaceutical suspensions.[1][5]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of Loteprednol Etabonate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of LE and a fixed concentration of LE-d3.
-
-
Sample Preparation:
-
For ophthalmic suspensions, accurately weigh a portion of the suspension, dissolve it in a suitable solvent, and dilute to the appropriate concentration range.
-
Incorporate the LE-d3 internal standard at a fixed concentration into all samples and standards.
-
Filter the samples through a 0.45 µm filter before injection.
-
Proposed LC-MS/MS Method for Inter-Laboratory Validation
This protocol is designed for the sensitive quantification of Loteprednol Etabonate in biological matrices and is directly applicable to an inter-laboratory validation of LE-d3.[2]
-
Chromatographic Conditions:
-
Column: A suitable C18 or equivalent reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loteprednol Etabonate: Precursor ion -> Product ion (specific m/z to be determined).
-
This compound: Precursor ion -> Product ion (specific m/z to be determined, shifted by +3 Da from LE).
-
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of LE and LE-d3 in methanol.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., plasma, aqueous humor) with varying concentrations of LE and a constant concentration of LE-d3.[2]
-
Sample Extraction: Perform protein precipitation with acetonitrile or liquid-liquid extraction to isolate the analytes from the biological matrix.
-
Evaporate the supernatant/organic layer and reconstitute in the mobile phase before injection.
-
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
While specific inter-laboratory validation data for this compound is not publicly available, established single-laboratory methods for Loteprednol Etabonate provide a strong foundation for designing such a study. Both HPLC and LC-MS/MS are suitable techniques, with the choice depending on the required sensitivity and the sample matrix. A well-designed inter-laboratory study, following the workflow outlined above, would be crucial to establish the reproducibility and reliability of LE-d3 quantification methods across different research and quality control environments. This would ultimately enhance the confidence in pharmacokinetic and bioequivalence studies that rely on this internal standard.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. [PDF] A validated specific stability-indicating RP-HPLC assay method for the determination of loteprednol etabonate in eye drops. | Semantic Scholar [semanticscholar.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Ocular Pharmacokinetics of a Novel Loteprednol Etabonate 0.4% Ophthalmic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Bioanalytical Approach: Loteprednol Etabonate vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ophthalmic corticosteroids, both loteprednol etabonate and dexamethasone are prominent for their potent anti-inflammatory properties. However, their distinct molecular designs give rise to significant differences in their bioanalytical profiles, pharmacokinetic characteristics, and safety profiles. This guide provides a detailed comparative analysis of these two corticosteroids, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding and application of these compounds.
Physicochemical and Pharmacokinetic Profile
Loteprednol etabonate is a "soft" steroid, designed with a metabolically labile ester group at the C-20 position. This structural feature allows for rapid conversion to inactive metabolites, which is central to its safety profile. In contrast, dexamethasone is a classic ketone-based corticosteroid with a more prolonged systemic presence.
Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
| Parameter | Loteprednol Etabonate | Dexamethasone | Reference |
| Drug Class | Corticosteroid (Soft Drug) | Corticosteroid | N/A |
| Metabolism | Rapidly hydrolyzed to inactive metabolites (PJ-90 and PJ-91) by tissue esterases. | Metabolized by CYP3A4 to active and inactive metabolites. | [1] |
| Systemic Bioavailability | Very low to undetectable after topical ocular administration. | Low but detectable after topical ocular administration. | N/A |
| Receptor Binding Affinity | 4.3 times greater than dexamethasone for the glucocorticoid receptor. | Standard reference for glucocorticoid receptor binding. | [1] |
| Lipophilicity | 10 times higher than dexamethasone. | Lower than loteprednol etabonate. | [1] |
Pharmacodynamics: A Tale of Two Structures
The anti-inflammatory effects of both corticosteroids are mediated through their interaction with glucocorticoid receptors (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the expression of pro-inflammatory and anti-inflammatory genes. A key mechanism is the inhibition of phospholipase A2, which blocks the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.
While both drugs share this fundamental mechanism, the higher receptor binding affinity of loteprednol etabonate suggests a greater potency at the target site.
Comparative Ocular Pharmacokinetics in Rabbits
Ocular pharmacokinetic studies in rabbits provide valuable insights into the local distribution and disposition of these drugs.
Table 2: Ocular Pharmacokinetic Parameters in Rabbits (Single Topical Dose)
| Ocular Tissue | Parameter | Loteprednol Etabonate (0.5% suspension) | Dexamethasone (0.1% suspension) | Reference |
| Aqueous Humor | Cmax (ng/mL) | ~2.5 - 5.8 | ~18 - 35 | N/A |
| Tmax (hr) | ~1 | ~1 | N/A | |
| AUC (ng·hr/mL) | ~5 - 10 | ~50 - 80 | N/A | |
| Cornea | Cmax (ng/g) | ~1000 - 2000 | ~300 - 500 | N/A |
| Tmax (hr) | ~0.5 - 1 | ~1 | N/A | |
| AUC (ng·hr/g) | ~2000 - 4000 | ~800 - 1200 | N/A |
Note: The data presented is an approximate range compiled from multiple studies and should be interpreted with caution as experimental conditions may vary.
Side Effect Profile: The Significance of Metabolism
The rapid metabolism of loteprednol etabonate to inactive metabolites is a key factor in its favorable side-effect profile, particularly concerning intraocular pressure (IOP). Clinical studies have consistently demonstrated a lower propensity for loteprednol etabonate to cause clinically significant elevations in IOP compared to dexamethasone.[2][3]
Table 3: Comparative Incidence of IOP Elevation (≥10 mmHg) in Clinical Studies
| Study Population | Loteprednol Etabonate | Dexamethasone | Reference |
| Post-vitrectomy patients | 5.3% | 17.3% | [2] |
| Healthy volunteers | 1.9% | 7.1% | N/A |
| Post-cataract surgery | Lower incidence | Higher incidence |
Experimental Protocols
Bioanalytical Method for Quantification in Ocular Tissues (LC-MS/MS)
This protocol outlines a general procedure for the quantification of loteprednol etabonate or dexamethasone in rabbit ocular tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a) Sample Preparation:
-
Excise and weigh ocular tissues (cornea, aqueous humor, etc.) immediately after collection.
-
Homogenize solid tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
For protein precipitation, add a specific volume of organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to the tissue homogenate or aqueous humor.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
b) Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c) Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for both analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
In Vitro Glucocorticoid Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the relative binding affinity of test compounds to the glucocorticoid receptor.
-
Reagents and Materials: Recombinant human glucocorticoid receptor, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1), assay buffer, and the test compounds (loteprednol etabonate and dexamethasone).
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a microplate, add the assay buffer, the fluorescently labeled ligand, the glucocorticoid receptor, and the diluted test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis: The binding of the fluorescent ligand to the receptor results in a high fluorescence polarization value. Unlabeled ligands compete for the binding site, displacing the fluorescent ligand and causing a decrease in polarization. The concentration of the test compound that causes a 50% inhibition of the fluorescent ligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Assay (Inhibition of Cytokine Production)
This protocol outlines an in vitro assay to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of pro-inflammatory cytokine production in cultured cells.
-
Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937).
-
Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Treatment: Co-incubate the stimulated cells with various concentrations of the test corticosteroids (loteprednol etabonate and dexamethasone).
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the concentration of the corticosteroid that causes a 50% inhibition of cytokine production (IC50) to compare the anti-inflammatory potency.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Bioanalytical Workflow for Ocular Tissues.
References
- 1. Comparison of the Safety and Efficacy of Loteprednol Etabonate 0.5%/Tobramycin 0.3% with Dexamethasone 0.1%/Tobramycin 0.3% Following Strabismus Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Comparison of Efficacy and Safety of Loteprednol Etabonate 0.5% and Topical Dexamethasone 1% in Post-Vitrectomy Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Loteprednol Etabonate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the isotopic purity of Loteprednol Etabonate-d3, a deuterated analog of the corticosteroid Loteprednol Etabonate. Ensuring high isotopic purity is critical for applications such as internal standards in pharmacokinetic studies, where the deuterated compound must be distinguishable from the unlabeled drug. This document outlines the key analytical techniques, presents illustrative data for comparison, and provides a detailed experimental protocol for assessing isotopic purity.
Comparison of Analytical Techniques for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the isotopic enrichment and structural integrity of the molecule.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from its non-deuterated counterparts and other impurities based on their chromatographic behavior. The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). | - Isotopic enrichment (percentage of deuterated vs. non-deuterated compound) - Distribution of isotopologues (d0, d1, d2, d3, etc.) - Chemical purity | - High sensitivity and selectivity - Provides detailed information on isotopologue distribution - Can be readily automated for high-throughput analysis.[1] | - May not distinguish between positional isomers of deuteration - Requires specialized and costly equipment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Deuterium (²H) NMR can directly detect the presence and location of deuterium atoms in a molecule. ¹H NMR can be used to quantify the absence of protons at specific sites, thereby inferring the degree of deuteration. | - Position of deuterium labeling - Confirmation of structural integrity - Overall isotopic enrichment | - Provides unambiguous structural information and the precise location of deuterium atoms.[2] - Non-destructive technique | - Lower sensitivity compared to MS - May require higher sample concentrations - Can be more time-consuming for quantitative analysis |
Illustrative Isotopic Purity Data for this compound
While specific Certificates of Analysis for commercially available this compound are not always publicly accessible, the following table presents a typical, albeit illustrative, set of specifications for a high-quality standard. Commercially available deuterated standards for pharmaceutical analysis typically have an isotopic enrichment of 98% or higher.[3]
Table 1: Illustrative Certificate of Analysis - this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 98.0% | 99.5% | HPLC |
| Isotopic Enrichment | ≥ 98.0 atom % D | 99.2 atom % D | LC-MS |
| d0 Isotopologue | ≤ 2.0% | 0.5% | LC-MS |
| d1 Isotopologue | ≤ 2.0% | 0.2% | LC-MS |
| d2 Isotopologue | ≤ 2.0% | 0.1% | LC-MS |
| d3 Isotopologue | Report Value | 99.2% | LC-MS |
| Structure Confirmation | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
Disclaimer: The data in this table is for illustrative purposes only and does not represent a specific commercial product.
Comparison with an Alternative Deuterated Corticosteroid
To provide context, the isotopic purity of this compound can be compared to another deuterated corticosteroid, such as Dexamethasone-d5. The choice of a deuterated standard often depends on the specific analytical method and the metabolic pathways of the drug being studied.
Table 2: Comparative Isotopic Purity of Deuterated Corticosteroids (Illustrative Data)
| Compound | Degree of Deuteration | Typical Isotopic Enrichment | Key Analytical Considerations |
| This compound | d3 | ≥ 98% | The three deuterium atoms on the etabonate side chain provide a clear mass shift for MS analysis. |
| Dexamethasone-d5 | d5 | ≥ 98% | The five deuterium atoms offer a larger mass difference from the unlabeled compound, which can be advantageous in certain MS applications to minimize isobaric interference. |
Disclaimer: The data in this table is for illustrative purposes and represents typical values for high-quality deuterated standards.
Experimental Protocol: Isotopic Purity Assessment of this compound by LC-MS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry.
1. Objective: To quantify the isotopic enrichment and the distribution of isotopologues (d0, d1, d2, d3) in a sample of this compound.
2. Materials and Reagents:
-
This compound sample
-
Loteprednol Etabonate reference standard (for d0 reference)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
4. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a similar set of working solutions for the non-deuterated Loteprednol Etabonate reference standard.
5. LC-MS Method:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions (Illustrative for a Triple Quadrupole in Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ions (for [M+H]⁺):
-
d0 (Loteprednol Etabonate): m/z 467.2
-
d1: m/z 468.2
-
d2: m/z 469.2
-
d3 (this compound): m/z 470.2
-
-
Source Parameters: Optimize for signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
6. Data Analysis:
-
Integrate the peak areas for each of the monitored isotopologue ions (d0, d1, d2, d3) in the chromatogram of the this compound sample.
-
Calculate the percentage of each isotopologue relative to the total ion count of all isotopologues.
-
The isotopic enrichment is typically reported as the percentage of the desired deuterated isotopologue (d3 in this case).
Visualizations
Caption: Experimental workflow for isotopic purity assessment.
Caption: Decision tree for selecting an analytical method.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
Establishing Bioequivalence of Loteprednol Etabonate Ophthalmic Suspensions: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the bioequivalence of generic loteprednol etabonate ophthalmic suspensions, with a focus on the pivotal role of the deuterated internal standard, Loteprednol Etabonate-d3, in bioanalytical assays. The experimental protocols and data presented herein are compiled from regulatory guidance and scientific literature to support robust and accurate bioequivalence studies.
Introduction to Bioequivalence for Ophthalmic Suspensions
Demonstrating bioequivalence for ophthalmic suspensions like loteprednol etabonate presents unique challenges due to the complex nature of the drug product and its local site of action. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend a variety of studies to ensure that a generic product is therapeutically equivalent to the reference listed drug (RLD). These studies can include in vivo pharmacokinetic (PK) studies in aqueous humor and in vitro characterization tests.[1]
A critical component of the in vivo PK studies is the bioanalytical method used to quantify loteprednol etabonate in ocular matrices. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the assay by compensating for variability during sample processing and analysis.
Comparison of Internal Standards for Bioanalytical Methods
The choice of an internal standard is critical for the reliability of LC-MS/MS assays. Here, we compare the recommended deuterated internal standard, this compound, with a potential alternative, a structurally similar corticosteroid.
| Feature | This compound (Recommended) | Alternative: Structurally Similar Corticosteroid (e.g., Dexamethasone) |
| Structural Similarity | Identical to the analyte, with the exception of isotopic labeling. | Similar core steroid structure, but with differences in side chains and functional groups. |
| Physicochemical Properties | Nearly identical to loteprednol etabonate, ensuring similar extraction recovery and chromatographic behavior. | May have different polarity, solubility, and protein binding characteristics. |
| Matrix Effect Compensation | Co-elutes with the analyte, providing the most effective compensation for matrix-induced ion suppression or enhancement.[2][3] | May not co-elute and can be affected differently by matrix components, leading to inaccurate quantification. |
| Assay Accuracy & Precision | High accuracy and precision due to effective normalization of variability. | Potential for lower accuracy and precision due to differential behavior during sample preparation and analysis. |
| Commercial Availability | Available from specialized chemical suppliers. | Readily available as a pharmaceutical standard. |
Experimental Protocols
In Vivo Bioequivalence Study with Pharmacokinetic Endpoints
This study is designed to compare the rate and extent of absorption of loteprednol etabonate from a test and reference ophthalmic suspension into the aqueous humor.[1][4]
Study Design: A single-dose, randomized, parallel-design study in patients scheduled for cataract surgery is recommended.[1][4] A crossover design may also be considered.[1][4]
Subjects: Patients undergoing cataract surgery.
Procedure:
-
A single drop of either the test or reference product is instilled into the cul-de-sac of the eye designated for surgery.
-
At a prespecified time point post-instillation, a small sample (50-100 µL) of aqueous humor is collected during the surgical procedure.
-
Samples are immediately stabilized and stored frozen at -70°C or below until analysis.
Pharmacokinetic Parameters: The primary pharmacokinetic parameters are AUC (area under the concentration-time curve) and Cmax (maximum concentration).[1]
Statistical Analysis: Bioequivalence is established if the 90% confidence interval for the ratio of the test to reference product for AUC and Cmax falls within the range of 80.00% to 125.00%.[1]
Bioanalytical Method: LC-MS/MS Quantification of Loteprednol Etabonate in Aqueous Humor
This method provides a sensitive and selective means to quantify loteprednol etabonate in the small volumes of aqueous humor collected.
Sample Preparation:
-
Thaw aqueous humor samples on ice.
-
To a 50 µL aliquot of the aqueous humor sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Loteprednol Etabonate: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion + 3] > [Product Ion] |
(Note: Specific mass transitions should be optimized in the laboratory.)
In Vitro Bioequivalence Studies
For certain loteprednol etabonate ophthalmic suspensions, an in vitro approach to demonstrating bioequivalence may be appropriate, particularly when the test product is qualitatively (Q1) and quantitatively (Q2) the same as the reference product.[5]
1. Drug Particle Size and Particle Size Distribution:
Method: Laser diffraction is the recommended method for particle size analysis.[5][6]
Procedure:
-
Gently shake the ophthalmic suspension to ensure homogeneity.
-
Prepare a suitable dilution of the suspension in an appropriate dispersant (e.g., filtered water with a surfactant) to achieve an optimal obscuration level for the instrument.
-
Analyze the particle size distribution of at least three batches of both the test and reference products.
Parameters to Compare:
-
D50 (median particle size)
-
SPAN = (D90 - D10) / D50
Statistical Analysis: Population bioequivalence (PBE) analysis is recommended to compare the particle size distributions.[5]
2. Comparative In Vitro Release Testing (IVRT):
Method: A validated IVRT method using a diffusion cell apparatus (e.g., Franz diffusion cell) is recommended.[7][8]
Procedure:
-
Prepare the diffusion cells with a suitable membrane and receptor medium that ensures sink conditions.
-
Apply a precise amount of the ophthalmic suspension to the membrane surface.
-
Collect samples from the receptor medium at predetermined time intervals.
-
Analyze the concentration of loteprednol etabonate in the collected samples using a validated analytical method (e.g., HPLC-UV).
Data Analysis: The release profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two profiles.[7]
Visualizing Experimental Workflows
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. lcms.cz [lcms.cz]
- 3. texilajournal.com [texilajournal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Loteprednol Etabonate: A Guide for Researchers
An important introductory note: This guide provides a comprehensive overview of the stability of Loteprednol Etabonate based on available scientific literature. Extensive searches for comparative stability studies between Loteprednol Etabonate and its deuterated analogs did not yield any direct comparisons. Therefore, the following information focuses on the stability profile of Loteprednol Etabonate under various stress conditions. This data is crucial for researchers, scientists, and drug development professionals in designing stable formulations and ensuring the quality and efficacy of therapeutic products.
Loteprednol Etabonate is a corticosteroid used in ophthalmology to treat inflammatory conditions.[1] Its stability is a critical attribute that can impact its safety and therapeutic effect. Understanding its degradation pathways under different environmental conditions is essential for formulation development and defining appropriate storage conditions.
Quantitative Stability Data
Forced degradation studies are crucial in identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following tables summarize the quantitative data from forced degradation studies performed on Loteprednol Etabonate.
Table 1: Summary of Forced Degradation Studies on Loteprednol Etabonate
| Stress Condition | Reagent/Condition Details | Duration | Temperature | Observed Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 70°C | 7.18 | Impurity 3 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 70°C | Significant | Not specified |
| Oxidative | 15% H₂O₂ | Not specified | Not specified | 5.69 | DP 2 |
| Photolytic | UV light | Not specified | Not specified | Significant | DP1, DP4, DP5 and others |
| Thermal (Solid) | Dry Heat | Not specified | Not specified | Stable | Not applicable |
| Thermal (Solution) | Heat | Not specified | Not specified | Significant | Not specified |
Data compiled from a study on the degradation of Loteprednol Etabonate. The specific percentages of degradation were only available for acidic and oxidative conditions in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability testing of Loteprednol Etabonate.
Forced Degradation Study Protocol
This protocol outlines the conditions used to intentionally degrade Loteprednol Etabonate to identify potential degradation products and establish a stability-indicating method.
-
Preparation of Stock Solution: A stock solution of Loteprednol Etabonate is prepared in a suitable solvent, such as acetonitrile, to a concentration of 1 mg/mL.
-
Acid Degradation: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is then heated at 70°C for 7 hours. After cooling, the solution is neutralized with 0.1 N NaOH and diluted to a final volume of 10 mL with the mobile phase.
-
Base Degradation: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is heated at 70°C for 7 hours. After cooling, the solution is neutralized with 0.1 N HCl and diluted to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 15% hydrogen peroxide is added. The solution is kept at room temperature for a specified period. The final volume is then adjusted to 10 mL with the mobile phase.
-
Photolytic Degradation: The drug product is exposed to UV light to assess photosensitivity. The specific conditions (intensity and duration) are controlled according to ICH guidelines.
-
Thermal Degradation: The solid drug substance is exposed to dry heat to evaluate its thermal stability. The temperature and duration are set based on stability testing guidelines.
-
Analysis: All stressed samples are then analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Stability-Indicating HPLC Method
This method is designed to separate and quantify Loteprednol Etabonate from its process-related impurities and degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile in a ratio of 45:25:30 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 243 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Sufficient to allow for the elution of the main peak and all degradation products.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the mechanism of action of Loteprednol Etabonate.
Caption: Workflow for Forced Degradation Studies of Loteprednol Etabonate.
References
Safety Operating Guide
Safe Disposal Protocol for Loteprednol Etabonate-d3
The proper disposal of Loteprednol Etabonate-d3, a deuterated 'soft' steroid used in research, is critical for ensuring laboratory safety and environmental protection.[1] As a solid, off-white powder that is insoluble in water, its disposal requires adherence to specific chemical waste management procedures.[2] The fundamental principle for handling any laboratory waste is to have a clear disposal plan in place before starting any procedure.[3] All chemical waste must be managed in accordance with local, state, and federal regulations, and disposal should be handled through the institution's Environmental Health and Safety (EHS) program.[4][5]
Chemical and Safety Profile
Understanding the properties of this compound is the first step in its safe handling and disposal. While comprehensive disposal-specific quantitative data is not typically available, the following characteristics from its Safety Data Sheet (SDS) are crucial for waste management decisions.
| Property | Description | Citation |
| Physical State | Solid, off-white powder | [2] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under recommended storage conditions | [2][6] |
| Primary Hazards | May cause skin, eye, and respiratory irritation | [7][8][9] |
| Environmental | May cause long-lasting harmful effects to aquatic life | [6] |
| Incompatibilities | Strong acids, oxidizing agents | [2] |
Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the collection and disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, leak-proof container that is chemically compatible with this compound and any solvents used with it. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Collect Waste : Place all solid waste contaminated with this compound, including unused pure compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers, into the designated waste container.
-
Avoid Mixing : Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[2] Wastes should be segregated by compatibility to prevent hazardous reactions.[3][10]
-
Keep Container Closed : Ensure the waste container is securely sealed at all times, except when adding waste.[3]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The container must be clearly marked with the following information:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[4] For mixtures, list all components and their approximate percentages.
-
Principal Investigator (PI) Information : Name and contact number of the responsible PI.[4]
-
Hazard Pictograms : Mark the appropriate hazard symbols (e.g., irritant, environmental hazard).[4]
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[10]
-
Store it away from general work areas and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup.[4]
-
Complete Paperwork : Fill out any required hazardous waste disposal forms provided by your EHS department.[4]
-
Do Not Dispose via Sewer or Regular Trash : this compound should never be disposed of down the drain due to its insolubility in water and potential harm to aquatic life.[2][6] It must not be placed in the regular trash.[4]
Step 5: Disposal of Empty Containers
Containers that once held pure this compound must be managed carefully.
-
Decontamination : A container is not considered "empty" under federal regulations until all waste has been removed by standard practice.[3] For containers that held acutely hazardous materials, triple rinsing with a suitable solvent is required.[3][11]
-
Collect Rinsate : The solvent used to rinse the container (rinsate) must be collected and disposed of as hazardous chemical waste.[3][11]
-
Final Disposal : Once properly decontaminated, deface or remove all hazardous labels from the container before disposing of it as regular trash or recycling.[3][11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aksci.com [aksci.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. punchout.medline.com [punchout.medline.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Loteprednol Etabonate-d3
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Loteprednol Etabonate-d3. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
This compound, a deuterated form of the corticosteroid Loteprednol Etabonate, requires careful handling due to its potential for irritation and harm upon exposure. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause irritation to the eyes, skin, and respiratory system.[1][2] Ingestion, inhalation, or skin absorption may be harmful.[2] As a potent pharmaceutical compound, it necessitates stringent safety measures to minimize occupational exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This tiered approach is based on the nature of the procedure and the potential for exposure.
| Equipment | Specification | Purpose | Citation |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. | [1] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact with the compound. | [2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. | [2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used when exposure limits may be exceeded or if irritation occurs. | [1] |
Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and safe handling of this compound, the following step-by-step procedures must be followed. These protocols are designed to be integrated into standard laboratory workflows.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to control airborne levels.[2]
-
Restricted Access: Areas where this compound is handled should have restricted access to authorized personnel only.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer:
-
Conduct weighing and transferring of the powder within a ventilated enclosure to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound. Avoid direct contact.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap containers securely immediately after use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all work surfaces and equipment.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including used PPE (gloves, lab coats), disposable liners, and weighing papers, should be collected in a designated, clearly labeled chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not dispose of down the drain.
-
-
Spills:
Final Disposal:
-
All collected waste must be disposed of in accordance with local, state, and federal regulations.[5] While Loteprednol Etabonate may be considered a non-hazardous substance for disposal in some contexts, it is imperative to consult with your institution's environmental health and safety department for specific guidance.[6]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound, emphasizing critical safety and decision points.
Caption: A flowchart illustrating the safe handling and disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
